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Dityrosine (hydrochloride)

Cat. No.: B10818914
M. Wt: 433.3 g/mol
InChI Key: MUEPHPAGIIPFFM-UHFFFAOYSA-N
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Description

Overview of Dityrosine (B1219331) (Hydrochloride) as a Molecular Entity in Biological Contexts

Dityrosine is a non-proteinogenic amino acid formed through the oxidative coupling of two tyrosine residues. smolecule.com This process results in a covalent, ortho-ortho biphenyl (B1667301) bond between the two tyrosine molecules. nih.govfrontiersin.org The formation of dityrosine is a post-translational modification that can occur both within a single protein chain (intramolecular) and between different protein molecules (intermolecular), leading to protein cross-linking. researchgate.netresearchgate.net

The generation of dityrosine begins with the formation of a tyrosyl radical, which involves the removal of a hydrogen atom from the hydroxyl group of a tyrosine residue. nih.govfrontiersin.org Two of these tyrosyl radicals can then couple to form the stable dityrosine structure. researchgate.netmdpi.com This reaction can be initiated by various factors, including reactive oxygen species (ROS), ultraviolet (UV) or gamma irradiation, metal-catalyzed oxidation, and enzymes such as peroxidases. researchgate.netresearchgate.netacs.org

In biological systems, dityrosine is found in a range of structural proteins where it contributes to their mechanical strength, stability, and insolubility. nih.gov It is a natural component of proteins like resilin, an elastic protein found in insects, as well as elastin (B1584352), fibroin, and collagen. nih.govglpbio.com Dityrosine (hydrochloride) is the dihydrochloride (B599025) salt form of dityrosine, often used in laboratory settings for research purposes. glpbio.comcaymanchem.com It is supplied as a solid and is soluble in various organic solvents and aqueous buffers. caymanchem.com

Chemical Properties of Dityrosine (hydrochloride)

Property Value
CAS Number 2716849-01-1 caymanchem.comcaymanchem.com
Molecular Formula C₁₈H₂₀N₂O₆ • 2HCl caymanchem.com
Molecular Weight 433.3 g/mol caymanchem.commoleculardepot.com
Formal Name α3,α3'-diamino-6,6'-dihydroxy-[1,1'-biphenyl]-3,3'-dipropanoic acid, dihydrochloride caymanchem.com

| Synonyms | Bityrosine, o,o-Dityrosine caymanchem.com |

Physical and Handling Properties of Dityrosine (hydrochloride)

Property Value
Physical Form Solid caymanchem.comsigmaaldrich.com
Solubility Soluble in ethanol (B145695) (~15 mg/ml), DMSO (~10 mg/ml), dimethyl formamide (B127407) (~5 mg/ml), and PBS (pH 7.2) (~10 mg/ml) caymanchem.com
Storage Store at -20°C caymanchem.commoleculardepot.com
Stability ≥4 years at -20°C caymanchem.com

| UV/Vis | λmax: 288 nm caymanchem.com |

Historical Perspectives on Dityrosine (Hydrochloride) Discovery and Initial Characterization

The first recognition of dityrosine dates back to 1959, when Gross and Sizer identified it as a product of the peroxidase-catalyzed oxidation of tyrosine in the presence of hydrogen peroxide. nih.govfrontiersin.org Earlier work had already established that peroxidase enzymes could oxidize phenols using hydrogen peroxide. nih.gov Subsequent research revealed that this process involved the generation of free radical intermediates. nih.gov

Naturally occurring dityrosine was first identified in the acid hydrolysates of resilin, a structural protein responsible for the elasticity of the insect cuticle, particularly in locusts. asm.org Later, it was found in other structural and elastic proteins, including fibroin, keratin, and collagen, where its cross-linking function was shown to enhance mechanical strength and insolubility. nih.gov In the 1990s, interest in dityrosine grew significantly as it was proposed as a potential marker for oxidative stress in various diseases. frontiersin.org In 1993, researchers demonstrated that dityrosine could be formed by the myeloperoxidase-hydrogen peroxide system in human neutrophils and macrophages, solidifying its role as an indicator of organismal oxidative stress. frontiersin.org

Significance of Dityrosine (Hydrochloride) in Protein Science and Oxidative Biochemistry

The significance of dityrosine in protein science and oxidative biochemistry is multifaceted. It serves as both a structural component and a key biomarker of oxidative damage. researchgate.netacs.org

Structural Role: In many structural proteins, dityrosine cross-links provide essential stability and resistance to both enzymatic degradation (proteolysis) and physical trauma. nih.govacs.org This fortification is crucial for the function of proteins in tissues requiring elasticity and resilience. nih.gov

Biomarker of Oxidative Stress: Dityrosine is widely regarded as a specific and stable biomarker for oxidatively modified proteins. researchgate.netacs.org Its levels increase under conditions of oxidative stress, which can be induced by UV and gamma irradiation, aging, and exposure to various reactive species like oxygen free radicals and peroxynitrite. acs.orgacs.org Because dityrosine is chemically stable, resistant to acid hydrolysis, and not incorporated into the de novo synthesis of proteins, its presence directly reflects accumulated oxidative damage to endogenous proteins. frontiersin.org

Elevated levels of dityrosine have been correlated with a number of pathological conditions, including:

Neurodegenerative Diseases: It has been detected in the amyloid plaques of Alzheimer's disease and the Lewy bodies of Parkinson's disease, suggesting its involvement in the stabilization and potential toxicity of protein aggregates. smolecule.comnih.govacs.org

Aging: Dityrosine levels have been shown to increase with age in various tissues, reflecting a lifetime of accumulated oxidative stress. smolecule.comfrontiersin.org

Other Diseases: Increased dityrosine has also been linked to atherosclerosis, cataracts, and cystic fibrosis. acs.orgcaymanchem.com

The study of dityrosine formation provides critical insights into the mechanisms of protein oxidation and its consequences, making it a valuable tool in understanding the biochemistry of aging and disease. acs.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22Cl2N2O6 B10818914 Dityrosine (hydrochloride)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-[3-[5-(2-amino-2-carboxyethyl)-2-hydroxyphenyl]-4-hydroxyphenyl]propanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6.2ClH/c19-13(17(23)24)7-9-1-3-15(21)11(5-9)12-6-10(2-4-16(12)22)8-14(20)18(25)26;;/h1-6,13-14,21-22H,7-8,19-20H2,(H,23,24)(H,25,26);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUEPHPAGIIPFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)C2=C(C=CC(=C2)CC(C(=O)O)N)O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22Cl2N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanisms of Dityrosine Hydrochloride Formation in Biological Systems

Generation of Tyrosyl Radicals as Precursors to Dityrosine (B1219331)

The formation of dityrosine is fundamentally dependent on the initial one-electron oxidation of tyrosine residues to form tyrosyl radicals. portlandpress.com This process can be initiated by a variety of oxidizing agents, including reactive oxygen species and transition metals.

Reactive Oxygen Species (ROS)-Mediated Tyrosyl Radical Formation

Reactive oxygen species (ROS) are a group of highly reactive molecules containing oxygen, which are generated as byproducts of normal metabolism and in response to environmental stressors. researchgate.netplos.org Several ROS have been implicated in the oxidation of tyrosine to its radical form.

Hydrogen peroxide (H₂O₂) is a relatively stable ROS that can participate in the formation of tyrosyl radicals, often in conjunction with heme peroxidases. core.ac.ukacs.orgnih.gov For instance, enzymes like horseradish peroxidase can catalyze the oxidation of tyrosine by H₂O₂. nih.gov In the presence of H₂O₂, heme peroxidases can oxidize tyrosine residues to tyrosyl radicals. tandfonline.com Studies on yeast cytochrome c peroxidase have shown that its reaction with hydrogen peroxide leads to the formation of tyrosyl radicals at specific residues, such as Tyr39 and Tyr153. acs.orgacs.org The interaction between H₂O₂ and certain proteins, like cytochrome c oxidase, has also been shown to generate tyrosyl radicals. core.ac.uk

Peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent, is formed from the reaction of nitric oxide (•NO) and superoxide (B77818) radical (O₂•⁻). pnas.orgencyclopedia.pub While peroxynitrite itself does not directly react with tyrosine, its decomposition products, including hydroxyl radical (•OH) and nitrogen dioxide (•NO₂), are capable of oxidizing tyrosine to a tyrosyl radical. pnas.orgencyclopedia.pub The presence of carbon dioxide can enhance the formation of these radicals. nih.govacs.org Direct electron spin resonance spectroscopy has been used to observe the formation of long-lived tyrosyl radicals in proteins like hemoglobin and in human blood plasma upon exposure to peroxynitrite. nih.govnih.gov

The hydroxyl radical (•OH) is one of the most reactive oxygen species and can readily abstract a hydrogen atom from the phenolic group of tyrosine to form a tyrosyl radical. mdpi.comwikipedia.org This reaction is considered a diffusion-controlled process. acs.org The formation of hydroxyl radicals in biological systems can occur through various mechanisms, including the Fenton reaction. encyclopedia.pub Studies using phenol (B47542) as a model for tyrosine have provided insights into the mechanisms of •OH-mediated tyrosyl radical generation. acs.org The reaction of hydroxyl radicals with phenylalanine can also lead to the formation of tyrosine isomers, which can then be oxidized to tyrosyl radicals. nih.gov

Peroxynitrite-Induced Mechanisms

Metal-Catalyzed Oxidation (MCO) of Tyrosine Residues

Transition metals, particularly those with redox activity, can catalyze the oxidation of amino acid residues in proteins, a process known as metal-catalyzed oxidation (MCO). researchgate.netunimelb.edu.auacs.org This process often involves the generation of ROS, which then oxidize the amino acid side chains.

Copper ions (Cu²⁺) have been shown to play a significant role in the formation of dityrosine, particularly in the context of neurodegenerative diseases like Alzheimer's disease. nih.govacs.orgunimelb.edu.au Cu²⁺ can bind to proteins, such as the amyloid-beta (Aβ) peptide, and in the presence of a reducing agent and molecular oxygen, catalyze the production of H₂O₂, which in turn leads to the generation of tyrosyl radicals and subsequent dityrosine cross-linking. frontiersin.orgacs.org The molar ratio of Cu²⁺ to the peptide can influence the aggregation state of the protein and the extent of dityrosine formation. nih.govacs.org Studies have demonstrated that at equimolar or higher concentrations of Cu²⁺ to Aβ peptide, the formation of dityrosine-crosslinked oligomers is favored. nih.govacs.orgacs.org This process is not limited to Aβ; other proteins can also undergo Cu²⁺-mediated dityrosine formation. au.dk

Copper Ion (Cu2+)-Dependent Dityrosine (Hydrochloride) Formation

Enzyme-Catalyzed Dityrosine (Hydrochloride) Synthesis

A variety of enzymes, primarily oxidoreductases, can catalyze the formation of dityrosine. This enzymatic synthesis is a controlled process that plays a role in various physiological and pathological events.

Peroxidases are a major class of enzymes responsible for dityrosine formation. They utilize hydrogen peroxide (H₂O₂) to oxidize tyrosine to a tyrosyl radical, which then dimerizes. nih.govwur.nltandfonline.com

Myeloperoxidase (MPO): Secreted by phagocytes like neutrophils and macrophages, MPO uses H₂O₂ to oxidize L-tyrosine to a tyrosyl radical, leading to the formation of dityrosine. nih.govjci.orgresearchgate.net This process can occur even at physiological concentrations of chloride ions and does not require free metal ions. nih.govjci.org MPO-catalyzed dityrosine formation is implicated in the oxidative cross-linking of proteins, which may contribute to bacterial killing or tissue damage during inflammation. jci.orgjci.org The rate of this reaction and the amount of dityrosine formed can be influenced by the size of the tyrosine-containing substrate, with smaller substrates reacting more readily. nih.gov

Horseradish Peroxidase (HRP): HRP is widely used in vitro to study and induce dityrosine formation. wur.nltandfonline.comnih.gov When incubated with tyrosine and H₂O₂, HRP efficiently catalyzes the formation of dityrosine. wur.nl This system has been used to cross-link various proteins, such as caseinate and whey protein isolate. tandfonline.comnih.gov The efficiency of HRP-catalyzed dityrosine formation can be significantly increased in the presence of organic solvents like dioxane, which is attributed to the increased exposure of tyrosine residues. wur.nl A ternary system of HRP, glucose oxidase, and D-glucose can also be used to induce dityrosine cross-linking in proteins. tandfonline.comnih.gov

Besides peroxidases, other oxidoreductases contribute to dityrosine synthesis.

Dual Oxidase (Duox): In some organisms, Duox enzymes, which are members of the NADPH oxidase family, are involved in dityrosine network formation. nih.gov These enzymes contain an extracellular peroxidase domain and can catalyze the cross-linking of tyrosines, as seen in the gut of the tick Ixodes scapularis. nih.gov

Laccase: Laccase is another oxidoreductase that can generate crosslinks through the enzyme-mediated oxidation of substrates to radicals, which then undergo radical-radical coupling, a classic example being the oxidative coupling of tyrosine. mdpi.com

Hemoglobin: Human hemoglobin exhibits pseudoperoxidase activity in the presence of H₂O₂ and can generate dityrosine cross-links in proteins like α-synuclein and amyloid-β. acs.org

Table 2: Enzyme-Catalyzed Dityrosine Synthesis

EnzymeMechanismKey FindingsReferences
Myeloperoxidase (MPO)Utilizes H₂O₂ to oxidize L-tyrosine to tyrosyl radicals, leading to dityrosine formation.Does not require free metal ions and can occur at physiological chloride concentrations. Implicated in inflammatory responses and protein cross-linking. nih.govjci.orgresearchgate.netjci.orgnih.gov
Horseradish Peroxidase (HRP)Catalyzes the oxidation of tyrosine in the presence of H₂O₂.Widely used in vitro to induce dityrosine cross-linking in various proteins. Efficiency can be enhanced by organic solvents. wur.nltandfonline.comnih.gov
Dual Oxidase (Duox)Contains a peroxidase domain and catalyzes tyrosine cross-linking.Involved in the formation of dityrosine networks in the extracellular matrix of some organisms. nih.gov
LaccaseMediates oxidation of substrates to radicals, which then couple.Can generate dityrosine crosslinks via phenoxyl radical generation. mdpi.com
HemoglobinExhibits pseudoperoxidase activity in the presence of H₂O₂.Can induce dityrosine cross-linking in proteins associated with neurodegenerative diseases. acs.org
Peroxidase-Mediated Pathways (e.g., Myeloperoxidase, Horseradish Peroxidase)

Photo-Induced Dityrosine (Hydrochloride) Formation

Exposure to light, particularly ultraviolet (UV) radiation, can induce the formation of dityrosine through photochemical reactions.

UV light exposure can directly lead to the formation of dityrosine.

Direct Photolysis: Continuous UV irradiation, for instance at 276 nm, can lead to the formation of the tyrosyl radical and subsequently dityrosine. plos.orgnih.gov This has been observed in proteins like insulin (B600854), where UV exposure leads to covalent dimerization via dityrosine formation. plos.orgnih.gov

UVB Radiation: Exposure to UVB light can also generate tyrosyl radicals that dimerize to form 3,3'-dityrosine. mdpi.com In the presence of nitrite, UVB irradiation can also lead to the formation of 3-nitrotyrosine. mdpi.com The formation of dityrosine upon UV irradiation has been demonstrated in various systems, including calmodulin and elastin (B1584352) hydrolysates. plos.org

In photosensitization, a photosensitizer molecule absorbs light and transfers the energy to other molecules, leading to chemical reactions.

Visible Light and Photosensitizers: Aerobic, visible light-dependent oxidation of tyrosine can be promoted by water-soluble photosensitizers, such as 4-amino-1,8-naphthalimide (B156640). nih.gov This process converts tyrosine-containing substrates into o,o'-dityrosine linked dimers. nih.gov The mechanism involves the generation of reactive oxygen species (ROS) by the photosensitizer, which then oxidize tyrosine residues to tyrosyl radicals that subsequently combine. nih.gov

Ruthenium-Based Photosensitization: In some systems, visible light in the presence of a ruthenium (Ru) complex as a photosensitizer can generate radicals from sodium persulfate, which then induce covalent bonding between tyrosine residues. researchgate.net

Table 3: Photo-Induced Dityrosine Formation

Induction MethodMechanismKey FindingsReferences
Ultraviolet (UV) IrradiationDirect photolysis of tyrosine leads to the formation of tyrosyl radicals, which then dimerize.UV light at specific wavelengths (e.g., 276 nm, UVB) can induce dityrosine formation in proteins like insulin and calmodulin. plos.orgnih.govmdpi.com
PhotosensitizationA photosensitizer absorbs light and initiates the oxidation of tyrosine to tyrosyl radicals.Visible light in the presence of photosensitizers like 4-amino-1,8-naphthalimide or ruthenium complexes can efficiently produce dityrosine. nih.govresearchgate.net
Ultraviolet (UV) Irradiation-Induced Mechanisms

Radical Coupling and Isomerization Pathways Leading to Dityrosine (Hydrochloride) Linkages

The formation of dityrosine, a covalent cross-link between two tyrosine residues, is a hallmark of oxidative stress and protein modification. nih.govnih.gov The fundamental mechanism involves the generation and subsequent reaction of tyrosyl radicals. nih.gov This process can be initiated by a variety of enzymatic and non-enzymatic systems, including exposure to reactive oxygen species (ROS), ultraviolet (UV) radiation, and certain enzymes like peroxidases and myeloperoxidase. researchgate.netwikipedia.orgnih.gov

The process begins with a one-electron oxidation of a tyrosine residue, which removes the hydrogen atom from its phenolic hydroxyl group, creating a tyrosyl radical. nih.gov These radicals are relatively long-lived, allowing them to participate in further reactions. nih.gov Once formed, two tyrosyl radicals can couple together. This coupling is not a direct, single-step reaction but involves a more complex pathway.

The pathway proceeds through several key stages:

Generation of Tyrosyl Radicals: An initial oxidative event abstracts a hydrogen atom from the hydroxyl group on the phenol ring of tyrosine. nih.gov This can be triggered by agents such as hydroxyl radicals (•OH), peroxynitrite (ONOO-), or enzymatic catalysis. nih.govmdpi.com

Radical Isomerization: The initially formed tyrosyl radical (a phenoxy radical) is not static. The unpaired electron can delocalize across the aromatic ring, leading to the formation of carbon-centered radical isomers. researchgate.netresearchgate.net

Diradical Coupling: Two of these tyrosyl radicals (in their various isomeric forms) then react with each other. nih.govresearchgate.net The most thermodynamically favorable coupling occurs between the ortho-carbons (the carbon atom adjacent to the hydroxyl group) of the two tyrosine residues, forming a stable carbon-carbon (C-C) bond. mdpi.com

Enolization: The final step is enolization, which re-aromatizes the phenol rings and results in the stable dityrosine structure. nih.govresearchgate.net

While the ortho-ortho (o,o'-) linked dityrosine is the most common and fluorescent form, another isomer, iso-dityrosine, can also be formed through the creation of a carbon-oxygen (C-O) bond. researchgate.netmdpi.com However, this form is less stable and lacks the characteristic fluorescence of dityrosine. researchgate.net The entire process from radical generation to the final stable cross-link can occur within a single protein or between two separate protein molecules.

Table 1: Key Stages and Factors in Dityrosine Formation
StageDescriptionInitiating Factors/MediatorsKey Outcome
Radical GenerationRemoval of a hydrogen atom from the phenolic hydroxyl group of a tyrosine residue.Reactive Oxygen Species (e.g., •OH, ONOO-), UV radiation, γ-irradiation, Peroxidases (e.g., myeloperoxidase). nih.govnih.govresearchgate.netFormation of a tyrosyl radical.
Radical IsomerizationDelocalization of the unpaired electron from the oxygen to the carbon atoms of the phenol ring.Inherent resonance stability of the phenoxy radical. researchgate.netresearchgate.netCreation of carbon-centered radical isomers.
Diradical CouplingTwo tyrosyl radicals react to form a covalent bond. The ortho-ortho C-C bond is thermodynamically preferred. mdpi.comProximity and orientation of two tyrosyl radicals. nih.govresearchgate.netFormation of a biphenyl (B1667301) bond between two tyrosine residues.
EnolizationRearrangement of the coupled intermediate to restore the aromaticity of the phenol rings.Spontaneous chemical rearrangement. nih.govStable, non-reducible dityrosine cross-link.

Intramolecular vs. Intermolecular Dityrosine (Hydrochloride) Cross-Linking

Dityrosine cross-links are categorized based on their location relative to the protein chains involved. They can form either within a single polypeptide chain (intramolecular) or between two separate protein molecules (intermolecular). mdpi.com This distinction is critical as the type of cross-linking can have different structural and functional consequences for the affected proteins. nih.gov

Intramolecular cross-linking occurs when two tyrosine residues within the same protein molecule are oxidized and subsequently form a covalent bond. This type of linkage can impose significant conformational constraints on the protein, potentially leading to a loss of flexibility, altered stability, and compromised biological activity. nih.gov Research on calmodulin, a calcium-binding messenger protein, has shown that the intramolecularly cross-linked monomer is structurally more constrained and weaker in its biological functions compared to both the native protein and the intermolecularly linked dimer. nih.gov

Intermolecular cross-linking involves the formation of a dityrosine bridge between two distinct protein molecules. researchgate.net This process leads to the formation of protein dimers, oligomers, and larger aggregates. nih.govacs.org Intermolecular cross-linking is a key factor in the aggregation of proteins associated with various pathological conditions. nih.gov While it also alters protein function, it does so by creating larger complexes rather than by directly distorting the fold of a single monomer. In studies of calmodulin, intermolecular dimers were found to be less efficient in their signaling functions than the native monomer, but less compromised than the intramolecularly cross-linked version. nih.gov

Distinguishing between these two forms of cross-linking experimentally often requires sophisticated techniques. One such method involves the use of isotopic labeling. In a study on α-synuclein, researchers used a mixture of unlabeled ('light') and ¹⁵N-labeled ('heavy') protein. acs.orgresearchgate.net The formation of 'heavy-light' heterodimers, detected by mass spectrometry, provided direct evidence of intermolecular cross-linking, which was found to be the predominant mechanism for α-synuclein oligomerization under the studied oxidative conditions. acs.orgresearchgate.net

Table 2: Comparison of Intramolecular and Intermolecular Dityrosine Cross-Linking
FeatureIntramolecular Cross-LinkingIntermolecular Cross-Linking
Definition A covalent bond between two tyrosine residues within the same protein molecule. mdpi.comA covalent bond between two tyrosine residues on different protein molecules. mdpi.com
Resulting Structure A single, conformationally restricted protein monomer. nih.govProtein dimers, oligomers, and larger aggregates. nih.gov
Primary Consequence Increased structural rigidity and potential for more severe functional impairment of the single protein. nih.govFormation of larger protein complexes, leading to aggregation and potential insolubility. researchgate.net
Example (Calmodulin) Leads to a more structurally constrained monomer with significantly weakened Ca2+ binding and kinase activation. nih.govForms a dimer that is less efficient than the native monomer but more functional than the intramolecularly cross-linked form. nih.gov
Example (α-Synuclein) Considered negligible in in-vitro peroxidation experiments. acs.orgresearchgate.netDemonstrated as the primary mechanism for oligomer formation using isotopic labeling experiments. acs.orgresearchgate.net

Advanced Analytical Methodologies for Dityrosine Hydrochloride Detection and Quantification

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the isolation and analysis of dityrosine (B1219331) from complex biological matrices. These techniques separate dityrosine from other amino acids and interfering substances, enabling accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for dityrosine analysis, offering high resolution and sensitivity. nih.govasm.org Various HPLC modes are employed, often coupled with fluorescence or mass spectrometry detectors, to identify and quantify dityrosine in diverse samples, including protein hydrolysates and bodily fluids. acs.orgresearchgate.netjneurosci.org The intrinsic fluorescence of dityrosine, with excitation maxima around 285 nm at acidic pH and 320-325 nm at alkaline pH, and an emission maximum between 400-420 nm, provides a specific detection method. taylorandfrancis.comasm.orgibb.waw.pl

Reverse-phase HPLC (RP-HPLC) is a widely utilized technique for dityrosine analysis. nih.govresearchgate.net This method separates molecules based on their hydrophobicity.

Isocratic and Gradient Elution: Both isocratic and gradient elution methods have been developed for dityrosine separation. An isocratic system using a mobile phase of 92% H₂O, 8% acetonitrile, and 0.1% trifluoroacetic acid on an ODS II Spherisorb column allows for the analysis of picomole quantities of dityrosine. nih.gov Gradient systems, which vary the mobile phase composition over time, are also common. asm.org For instance, a gradient of acetonitrile-isopropanol in 0.1% trifluoroacetic acid has been used with a Waters µBondapack C18 column. asm.org

Derivatization: For enhanced sensitivity, especially when fluorescence detection is not available, dityrosine can be derivatized. researchgate.net Derivatization with dabsyl chloride allows for the analysis of dityrosine alongside other amino acids. nih.govnih.gov A rapid gradient program using a Phenomenex Ultracarb 20 column can effectively separate dabsylated dityrosine. nih.gov

High pH RP-HPLC: In some applications, RP-HPLC is performed at a high pH (e.g., pH 10) to fractionate dityrosine cross-linked peptides, which are then analyzed by mass spectrometry. acs.org

Table 1: Examples of Reverse-Phase HPLC Methods for Dityrosine Analysis

Column TypeMobile PhaseDetection MethodApplicationReference
ODS II Spherisorb92% H₂O, 8% acetonitrile, 0.1% trifluoroacetic acid (isocratic)Fluorometric and spectrophotometricAnalysis of picomole quantities of dityrosine nih.gov
Waters µBondapack C18Acetonitrile-isopropanol (1:1, v/v) in 0.1% trifluoroacetic acid (gradient)Fluorescence (Ex: 285 nm, Em: 410 nm) and A214Isolation and purification of dityrosine from biological samples asm.org
Phenomenex Ultracarb 20Not specified (rapid gradient)Not specifiedSeparation of dabsylated dityrosine and other amino acids nih.gov
C18 column (high pH)Not specified (high pH, e.g., pH 10)Fluorescence (Ex: 325 nm, Em: 410 nm) followed by ESI-MS/MSFractionation of dityrosine cross-linked peptides acs.org

Size-exclusion chromatography (SEC), also known as size-exclusion HPLC, separates molecules based on their size. This technique is particularly valuable for analyzing protein-bound dityrosine and detecting high-molecular-weight aggregates formed due to dityrosine cross-linking. acs.orgunisi.itcore.ac.uk SEC can be coupled with fluorescence detection to specifically measure protein-bound dityrosine levels in plasma and other biological samples. unimi.itnih.gov For example, studies on end-stage renal disease patients have utilized size-exclusion HPLC with a fluorescence detector to measure plasma protein-bound dityrosine. nih.gov In other research, SEC has been employed to detect dityrosine-induced oligomers of proteins like Aβ(1–42). acs.org

The chromatographic behavior of dityrosine can be influenced by pH. A notable example is the use of a BioGel P-2 column, where dityrosine exhibits reversible adsorption to the matrix at a pH below 3. nih.gov This pH-dependent interaction is useful for the isolation of dityrosine from tyrosine and other contaminants. nih.gov The fluorescence of dityrosine is also pH-sensitive, a property that can be exploited for its specific detection. asm.orgibb.waw.pl

Affinity chromatography is a powerful technique for the specific isolation and determination of dityrosine. nih.govresearchgate.net This method relies on the specific interaction between dityrosine and a ligand immobilized on a chromatographic matrix. Phenylboronate-based affinity chromatography is particularly effective. nih.govwikipedia.org Dityrosine's 2,2′-biphenol structure allows it to form a complex with borate, enabling its separation from other amino acids on an immobilized phenyl boronate column, such as Matrex Gel PBA-60. nih.govwikipedia.org This technique can be used as an alternative method for the isolation and determination of dityrosine. nih.gov

High-Performance Liquid Chromatography (HPLC) for Dityrosine (Hydrochloride) Isolation and Analysis

Size-Exclusion HPLC for Protein-Bound Dityrosine (Hydrochloride)

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) has become an indispensable tool for the characterization and quantification of dityrosine, offering high specificity and sensitivity. acs.org It is often coupled with liquid chromatography (LC-MS/MS) for comprehensive analysis.

Quantification: LC-MS/MS methods, often employing multiple-reaction monitoring (MRM), are used for the sensitive quantification of dityrosine in biological samples like urine and plasma. nih.govresearchgate.net Isotope dilution assays, using stable isotope-labeled internal standards such as 3,3'-¹³C₂-dityrosine, provide accurate and precise quantification. nih.govacs.org These methods can achieve low limits of detection and quantification, making them suitable for analyzing trace amounts of dityrosine. nih.govacs.org For instance, a validated LC-MS/MS method for dityrosine in grain proteins reported a limit of detection of 42.1 ng/g and a limit of quantification of 140 ng/g. researchgate.net

Structural Characterization: Tandem mass spectrometry (MS/MS) is crucial for identifying dityrosine cross-linked peptides. acs.org By fragmenting the precursor ions of these cross-linked peptides, detailed structural information can be obtained, confirming the presence and location of the dityrosine linkage within proteins. acs.orgrsc.org This has been applied to study dityrosine cross-linking in proteins such as Aβ and α-synuclein. acs.org

Sample Preparation: Prior to LC-MS/MS analysis, samples often undergo preparation steps such as solid-phase extraction (SPE) to remove interfering substances. nih.govnih.govacs.org For protein-bound dityrosine, acid hydrolysis is typically required to release the dityrosine from the protein backbone. nih.govacs.org

Table 2: Mass Spectrometry-Based Methods for Dityrosine Analysis

TechniqueSample TypeKey FeaturesApplicationReference
LC-MS/MS (MRM)Human UrineSolid-phase extraction pre-purification, isotopic dilutionQuantification of urinary dityrosine and other modified tyrosines nih.gov
HPLC-MS/MS (Isotope Dilution)Wheat Flour and DoughHydrolysis with HCl/propionic acid, C18 SPE cleanup, ³³C₂-dityrosine internal standardQuantitation of protein-bound dityrosine nih.govacs.org
LC-MS/MSGrain ProteinHydrolysis, Sep Pak C18 cleanup, ³³C₆-dityrosine internal standardIdentification and quantification of dityrosine in zein (B1164903) protein researchgate.net
ESI-MS/MS with HCDProteolytically Digested PeptidesHigh pH RP-HPLC fractionation prior to MSIdentification of dityrosine cross-linked peptides in Aβ and α-synuclein acs.org

Tandem Mass Spectrometry (MS/MS) for Dityrosine (Hydrochloride) Identification and Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation and identification of dityrosine. nih.gov This method involves multiple stages of mass analysis, typically including the isolation of a precursor ion and its subsequent fragmentation to produce a characteristic spectrum of product ions. This fragmentation pattern provides detailed structural information, enabling confident identification of the analyte. acs.orgnih.gov The development of advanced mass spectrometric tools will likely enhance the ability to measure biomarkers like dityrosine with greater feasibility and sensitivity. nih.govacs.org

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of biomolecules like dityrosine, as it minimizes fragmentation during the ionization process. springernature.com When coupled with tandem mass spectrometry (ESI-MS/MS), it becomes a highly effective method for identifying and characterizing dityrosine and its cross-linked peptides. acs.org

In a typical ESI-MS/MS workflow for dityrosine analysis, the sample is first introduced into the mass spectrometer through an ESI source, where the analyte molecules are ionized. springernature.com The resulting precursor ions corresponding to dityrosine or dityrosine-containing peptides are then selectively isolated and subjected to fragmentation. acs.org The fragmentation of dityrosine cross-linked peptides has been studied in detail using various techniques, including collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), electron transfer dissociation (ETD), and electron capture dissociation (ECD). acs.orgacs.org These methods provide complementary fragmentation patterns that aid in the comprehensive structural characterization of dityrosine cross-links. acs.org For instance, a study on a synthetic dityrosine cross-linked dimer of Aβ(1-16) utilized ESI-MS/MS to detail its fragmentation pattern. nih.gov

The combination of liquid chromatography with ESI-MS/MS (LC/ESI-MS/MS) is frequently employed for the quantitative analysis of dityrosine in biological samples such as urine and protein hydrolysates. acs.orgresearchgate.net This approach offers high sensitivity and specificity, allowing for the detection of dityrosine even at low concentrations. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is another established technique for the analysis of dityrosine. nih.govcapes.gov.br This method typically requires derivatization of the dityrosine to increase its volatility before it can be analyzed by the gas chromatograph. researchgate.net Following separation by GC, the analyte enters the mass spectrometer for detection and quantification. nih.gov

GC-MS has been successfully used for the quantitative detection of free dityrosine in biological samples like urine and eye lens protein hydrolysates, often in combination with isotope dilution techniques for enhanced accuracy. acs.orgresearchgate.net While effective, GC-MS can be more complex due to the derivatization step. However, it remains a valuable tool, particularly for specific applications where its separation capabilities are advantageous. nih.gov The choice between GC-MS and LC-MS often depends on the specific requirements of the analysis, including the complexity of the sample matrix and the desired sensitivity. nih.govcapes.gov.br

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) is a high-resolution mass spectrometry technique that offers exceptionally high mass accuracy and resolving power. mdpi.comnih.gov These capabilities make it particularly well-suited for the analysis of complex biological samples and for the unambiguous identification of molecules like dityrosine. mdpi.comresearchgate.net

In FT-ICR-MS, ions are trapped in a magnetic field where they orbit at a frequency characteristic of their mass-to-charge ratio. mdpi.com By measuring these frequencies with high precision, the instrument can determine the mass of the ions with sub-ppm accuracy. researchgate.net This high mass accuracy is invaluable for confirming the elemental composition of dityrosine and distinguishing it from other isobaric compounds. nationalmaglab.org

FT-ICR-MS has been used to identify dityrosine and other cross-linked species in proteins. uva.nl For example, it was employed to identify dityrosine cross-links in spore coat proteins of Bacillus subtilis. uva.nl The high resolution of FT-ICR-MS can also be beneficial in resolving complex spectra from protein digests, aiding in the identification of specific cross-linked peptides. researchgate.net While not as commonly used for routine quantification as triple quadrupole instruments, the detailed structural information provided by FT-ICR-MS is crucial for research applications focused on understanding the mechanisms of protein cross-linking. mdpi.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Isotope Dilution Mass Spectrometry for Quantitative Analysis

Isotope dilution mass spectrometry is a highly accurate method for the quantification of dityrosine in various samples. acs.org This technique involves spiking the sample with a known amount of a stable isotope-labeled internal standard of dityrosine (e.g., ¹³C-labeled dityrosine). acs.orgportlandpress.com The isotopically labeled standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. nih.gov

By measuring the ratio of the signal from the native dityrosine to the signal from the isotopically labeled standard, the concentration of dityrosine in the original sample can be precisely calculated. nih.govacs.org This method corrects for variations in sample preparation and instrument response, leading to highly reliable and reproducible results. portlandpress.com

Isotope dilution LC-MS/MS has been successfully applied to quantify dityrosine in a range of matrices, including wheat flour, dough, and human urine. nih.govacs.org For instance, a method was developed for the quantitation of dityrosine in wheat flour and dough using 3,3'-¹³C₂-dityrosine as the internal standard, achieving a limit of detection of 80 ng/g. acs.org Similarly, dityrosine in human urine has been quantified using ¹³C₁₈-labeled dityrosine as an internal standard. nih.gov

Sample MatrixInternal StandardLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
Wheat Flour/Dough3,3'-¹³C₂-dityrosine80 ng/g270 ng/g acs.org
Zein Protein3,3-¹³C₆-dityrosine42.1 ng/g140 ng/g researchgate.net
Human Urine[¹³C₁₈]DiY1 nMNot specified nih.gov
Cat UrineNot specifiedNot specified140.9 nM researchgate.net

Fragmentation Pattern Analysis of Dityrosine (Hydrochloride)-Cross-Linked Peptides

The analysis of fragmentation patterns of dityrosine-cross-linked peptides by tandem mass spectrometry provides crucial information for their identification and structural characterization. acs.org When a peptide containing a dityrosine cross-link is fragmented in the mass spectrometer, it produces a unique set of product ions that can be used to determine the sequence of the peptide and the location of the cross-link. acs.orgnih.gov

Studies have established general rules for the fragmentation of dityrosine cross-linked peptides. acs.org Typically, fragmentation occurs on either side of the dityrosine cross-linking site, similar to linear peptides. acs.org This results in the formation of product ions where one peptide chain is fragmented while the other remains intact. acs.org Different fragmentation methods, such as CID, HCD, ETD, and ECD, can be used to generate complementary fragmentation data. acs.orgx-mol.com For example, CID and HCD primarily cleave the peptide backbone, while ETD and ECD can provide additional information by preserving labile post-translational modifications. acs.org

A more recent development is the use of ultraviolet photodissociation (UVPD) for the fragmentation of dityrosine cross-linked peptides. nih.gov UVPD can induce cleavage of the Cα-Cβ bond of the dityrosine residue, generating diagnostic product ions that contain information about the individual peptides involved in the cross-link. nih.gov This technique helps to address the complexity of identifying cross-linked peptides in complex mixtures and can provide specific "reporter ions" for dityrosine at m/z 240.1019 and m/z 223.0752. nih.gov

Spectroscopic Methods for Dityrosine (Hydrochloride) Analysis

In addition to mass spectrometry, spectroscopic methods, particularly fluorescence spectroscopy, are widely used for the detection and analysis of dityrosine. nih.gov Dityrosine exhibits a characteristic fluorescence with an emission maximum around 400-420 nm when excited at approximately 315-325 nm. acs.org This intrinsic fluorescence provides a sensitive and selective means of detection.

Fluorescence detection is often coupled with separation techniques like high-performance liquid chromatography (HPLC) for the analysis of dityrosine in complex samples. nih.gov This combination allows for the separation of dityrosine from other fluorescent compounds, improving the accuracy of quantification. nih.gov The pH-dependent chromatographic behavior of dityrosine can also be exploited for its isolation and analysis. nih.gov

Fluorescence Spectroscopy

Fluorescence spectroscopy stands out as a primary method for dityrosine analysis due to the inherent fluorescent properties of the compound. Dityrosine's fluorescence is a result of the biphenyl (B1667301) linkage between two tyrosine residues, which creates a conjugated system that absorbs and emits light at specific wavelengths. This technique is widely used to monitor dityrosine formation in proteins and other biological matrices. nih.gov

Dityrosine exhibits characteristic excitation and emission maxima that are crucial for its specific detection. Generally, dityrosine is excited by ultraviolet light, leading to a "blue" fluorescence emission. nih.gov The precise wavelengths for maximal excitation and emission can vary slightly depending on the experimental conditions and the surrounding molecular environment.

Commonly reported values for dityrosine fluorescence are an excitation maximum around 315-325 nm and an emission maximum in the range of 400-420 nm. nih.govplos.org For instance, studies have reported monitoring dityrosine formation by measuring fluorescence with an excitation at 325 nm and emission between 400-410 nm. nih.gov In another example, dityrosine formation in hemoglobin was assessed using an excitation of 315 nm and an emission of 400 nm. plos.org The analysis of insulin-bound dityrosine utilized an excitation at 320 nm with the maximal emission measured at 405 nm. researchgate.net Furthermore, protein-caged dityrosine has shown a strong blue-emitted fluorescence with an emission peak at 410 nm when excited at 340 nm. acs.orgnih.gov

It is important to note that the pH of the solution significantly influences the excitation maximum, a key characteristic used for its identification. nih.gov

Table 1: Excitation and Emission Maxima of Dityrosine An interactive data table based on the data in the text.

Sample TypeExcitation Maximum (nm)Emission Maximum (nm)
General315-325400-420
Hemoglobin315400
Insulin-bound320405
Protein-caged340410
Candida cell wall hydrolysate (pH ~10)320-325~410
Candida cell wall hydrolysate (pH ~2)285-290~410

A distinctive feature of dityrosine is the pH sensitivity of its fluorescence intensity. nih.govresearchgate.net This characteristic is a valuable tool for its specific identification in biological samples. The fluorescence intensity of dityrosine exhibits a clear dependence on the pH of the medium.

Specifically, the fluorescence intensity of dityrosine is at its maximum at an alkaline pH of approximately 10 and reaches a minimum at an acidic pH of around 2. nih.gov This pH-dependent behavior is accompanied by a characteristic shift in the fluorescence excitation maximum. At a pH of about 10, the excitation maximum is observed between 320 and 325 nm, while at a pH of approximately 2, it shifts to 285 to 290 nm. nih.gov This pronounced pH sensitivity serves as a key criterion for confirming the presence of dityrosine. nih.gov

Excitation and Emission Maxima Characteristics

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry is another valuable technique for the analysis of dityrosine. The formation of the biphenyl cross-link in dityrosine results in a change in the electronic structure compared to the parent tyrosine molecule, leading to a distinct UV absorption profile.

The UV-Vis spectrum of dityrosine is characterized by an absorption maximum (λmax) at approximately 288 nm. caymanchem.comcaymanchem.com The formation of dityrosine from tyrosine can be monitored by observing a red shift in the UV absorbance. For example, upon photo-irradiation to form dityrosine cross-links, a major peak corresponding to tyrosine at 276 nm gradually shifts to 286 nm, which is indicative of dityrosine formation. rsc.org This shift is attributed to the increased delocalization of electrons in the aromatic rings of the dityrosine structure. rsc.org In some protein systems, the formation of dityrosine is associated with an absorption band at 320 nm. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural verification of dityrosine. While other techniques can indicate the presence of dityrosine, NMR provides detailed information about the connectivity of atoms within the molecule, confirming the specific biphenyl linkage.

Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for this purpose. The 1D proton NMR spectrum of dityrosine shows characteristic signals in the aromatic region. usda.govresearchgate.net However, distinguishing dityrosine from its isomer, isodityrosine, can be challenging with 1D NMR alone as they have identical masses and very similar proton NMR profiles. usda.gov

Unequivocal structural determination is achieved through 2D NMR analyses. usda.gov Techniques such as Total Correlation Spectroscopy (TOCSY) can be used to examine the through-bond correlations between protons. researchgate.net Importantly, 2D NMR experiments can confirm the biphenyl cross-link of dityrosine by showing specific cross-peaks that are absent in the ether-linked isodityrosine. usda.gov For example, a strong cross-peak between certain protons and carbons in the 2D NMR spectrum provides definitive evidence for the dityrosine structure. usda.gov

Immunochemical Detection Strategies

Immunochemical methods offer highly specific and sensitive approaches for the detection of dityrosine in various biological samples. These techniques utilize antibodies that are specifically designed to recognize and bind to the dityrosine moiety.

Antibody-Based Staining and Imaging Techniques

Antibody-based staining and imaging are powerful tools for visualizing the localization of dityrosine within tissues and cells. These methods provide spatial information about protein oxidation and are widely used in research to investigate the role of dityrosine in various pathological conditions. jaica.comresearchgate.net

Monoclonal antibodies specific for dityrosine have been developed and are commercially available. jaica.comabcam.com These antibodies can be used in a variety of immunochemical techniques, including:

Immunohistochemistry (IHC): This technique allows for the detection of dityrosine in tissue sections, revealing its distribution within specific cells and extracellular matrix components. jaica.comresearchgate.net For example, immunopositive staining for dityrosine has been confirmed in atherosclerotic lesions. researchgate.net

Immunocytochemistry (ICC): Similar to IHC, ICC is used to detect dityrosine within cultured cells, providing insights into cellular processes involving oxidative stress.

Western Blotting: This method is used to identify and quantify dityrosine-containing proteins that have been separated by gel electrophoresis. jaica.comnih.gov

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay that can be used for the quantification of dityrosine in biological fluids and tissue homogenates. jaica.com

The specificity of these antibodies is crucial. Some antibodies are designed to react with both free dityrosine and dityrosine-containing proteins or peptides, while others may show preferential binding to peptidyl dityrosine. jaica.comresearchgate.net The reactivity of these antibodies is often validated by comparing their binding to oxidized proteins with the fluorescence signal characteristic of dityrosine. researchgate.net

Complementary Analytical Approaches

Gel Electrophoresis (e.g., SDS-PAGE) for Protein Cross-Linking Assessment

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental and widely used technique to assess protein cross-linking, including that mediated by dityrosine. This method separates proteins primarily based on their molecular mass. In the context of dityrosine research, SDS-PAGE is invaluable for visualizing the formation of higher-molecular-weight (HMW) protein aggregates that result from covalent cross-linking. unisi.it

When proteins undergo dityrosine formation, intermolecular cross-links can form, leading to dimers, trimers, and larger oligomers. When these samples are treated with the strong anionic detergent SDS, heated, and subjected to electrophoresis under reducing conditions (to break disulfide bonds), the migration of proteins through the polyacrylamide gel is inversely proportional to the logarithm of their molecular weight. Non-cross-linked monomeric proteins will migrate as a single band corresponding to their original size. In contrast, covalently cross-linked species, which are resistant to denaturation by SDS and heat, will migrate more slowly, appearing as distinct bands at higher molecular weights on the gel. unisi.itnih.gov

This method has been used to study the aggregation of various proteins. For example, the role of fibrinogen in the formation of Advanced Oxidation Protein Products (AOPPs) was investigated using SDS-PAGE. unisi.itnih.gov Studies showed that when fibrinogen was exposed to an oxidizing agent like hypochlorous acid (HOCl), there was a progressive increase in HMW aggregates (>200 kDa) visible on the gel, which correlated with increased dityrosine fluorescence. unisi.it In contrast, human serum albumin (HSA) did not form these HMW aggregates under the same conditions, indicating that fibrinogen is a key protein for intermolecular dityrosine formation in human plasma. unisi.itnih.gov

Further research has explored the effect of protein structure on the tendency for dityrosine cross-linking. Using SDS-PAGE, it was demonstrated that proteins in an unstructured or "molten globule" state are more readily cross-linked via dityrosine formation compared to their structured counterparts. nih.gov SDS-PAGE has also been used to isolate dityrosine-cross-linked dimers of α-synuclein for subsequent analysis by mass spectrometry, helping to identify the specific tyrosine residues involved in the linkage. acs.org The technique is also frequently used to monitor the time-dependent dimerization and aggregation of proteins like lysozyme (B549824) upon exposure to UV irradiation, which induces dityrosine cross-links. scielo.br

Table 2: Use of SDS-PAGE in Analyzing Dityrosine-Mediated Protein Aggregation

Protein Studied Inducing Agent Key Observation with SDS-PAGE Reference
Fibrinogen Hypochlorous Acid (HOCl) Formation of high-molecular-weight (HMW) aggregates (>200 kDa) under reducing conditions. unisi.itnih.gov
α-Synuclein Oxidative Stress Isolation of a covalently cross-linked dimer for mass spectrometry analysis. acs.org
Various Proteins Hematin-H₂O₂ Unstructured proteins showed a higher propensity for cross-linking and aggregation. nih.gov
Lysozyme UV Irradiation Showed time-dependent dimerization and aggregation. scielo.br

Biological Roles and Molecular Mechanisms of Dityrosine Hydrochloride Cross Linking

Structural Stabilization of Proteins and Biopolymers

The formation of dityrosine (B1219331) cross-links is a key mechanism for stabilizing structural proteins in numerous tissues. acs.org This covalent bond enhances the structural integrity and durability of proteins such as elastin (B1584352), collagen, and keratin. nih.gov The process can be catalyzed by enzymes like peroxidases or induced by non-enzymatic factors such as UV radiation and reactive oxygen species. acs.orgnih.gov

Dityrosine cross-links are fundamental to the mechanical properties of many biological materials. frontiersin.org By covalently linking protein chains, dityrosine creates a stable, three-dimensional network that increases the material's strength and reduces its solubility. nih.govfrontiersin.org This is evident in both natural tissues and engineered biomaterials. For instance, in hydrogels made from bovine serum albumin (BSA) and casein, dityrosine cross-linking induced by photopolymerization significantly enhances their mechanical properties. frontiersin.orgnih.gov Research has shown that increasing the accessibility of tyrosine residues before cross-linking can lead to a dramatic increase in the storage modulus of these hydrogels. frontiersin.orgresearchgate.net Similarly, creating hybrid BSA gels with both chemical dityrosine cross-links and physical cross-links from heat denaturation results in materials with exceptionally high compressive and tensile strength. frontiersin.org

Table 1: Research Findings on Dityrosine's Contribution to Mechanical Properties

Protein/Biopolymer Experimental Approach Observed Effect of Dityrosine Cross-Linking Reference(s)
Bovine Serum Albumin (BSA) & Casein Visible light-induced photopolymerization Increased storage modulus (up to 650%) and elasticity. frontiersin.orgnih.gov frontiersin.orgnih.govresearchgate.net
BSA Hybrid dual-crosslinking (photoreaction and heating) High compressive strength (37.81 ± 2.61 MPa) and tensile strength (0.62 ± 0.078 MPa). frontiersin.org frontiersin.org
Gelatin, Collagen, Fibrin Photo-crosslinking Increased storage modulus (1.5-fold for gelatin, 9-fold for collagen, 4-fold for fibrin). nih.gov nih.gov

The integrity of the extracellular matrix (ECM), the complex network supporting cells and tissues, often relies on dityrosine cross-linking. nih.govbiorxiv.org This modification helps to form hardened, protective structures in a variety of organisms. nih.govasm.org For example, the fertilization envelope of the sea urchin is hardened by ovoperoxidase-catalyzed dityrosine cross-links, creating a protective shell for the developing embryo. nih.gov In the fruit fly Drosophila melanogaster, a dityrosine network in the apical extracellular matrix of the airways is crucial for maintaining tissue integrity and impermeability, which is essential for the tubes to fill with gas. rupress.org Studies on lung tissue have also demonstrated that dityrosine photo-crosslinking can be applied in situ to increase matrix mechanics, highlighting its role in maintaining the native architecture of the ECM. nih.gov

A key feature conferred by dityrosine cross-linking is the increased resistance of proteins to enzymatic degradation, or proteolysis. nih.govacs.org This stability is crucial for the longevity of structural proteins. acs.org The dityrosine bond itself is highly resistant to acid hydrolysis and proteases. frontiersin.org Consequently, proteins that are extensively cross-linked via dityrosine are less susceptible to breakdown by cellular machinery. nih.govfrontiersin.org For example, experiments with red blood cells have shown that dityrosine is produced in hemoglobin when the cells are under oxidative stress. nih.gov This modified dityrosine is only released from the hemoglobin molecule following proteolysis, indicating that the cross-link itself is not easily broken and serves as a marker for proteins targeted for degradation. nih.gov This resistance to proteolysis is also a characteristic of pathological protein aggregates, such as the amyloid-beta fibrils found in Alzheimer's disease, which are known to be highly stable and protease-resistant. frontiersin.org

Role in Extracellular Matrix Integrity

Dityrosine (Hydrochloride) as an Endogenous Post-Translational Modification

Dityrosine is not only a result of external oxidative insults but is also formed as a normal, endogenous post-translational modification (PTM). nih.govacs.org This process involves the covalent linking of two tyrosine residues on a protein, which can be catalyzed by endogenous enzymes. acs.orgnih.gov The formation of dityrosine is a natural feature of aerobic metabolism and can alter a protein's structure and function. acs.org It is considered a stable and irreversible PTM. du.edu Because its formation is often linked to oxidative conditions, dityrosine is widely used as a biomarker for oxidatively modified proteins. nih.govnih.gov Large-scale studies in organisms like Escherichia coli have identified hundreds of dityrosine cross-links that form in response to endogenous oxidative stress, suggesting a potential role in regulating metabolic pathways. nih.gov

Functional Implications of Dityrosine (Hydrochloride) Formation in Specific Biological Processes

The formation of dityrosine cross-links has profound functional consequences in several key developmental processes across different species, providing essential structural reinforcement for specialized biological materials. acs.org

Oocyst Wall Hardening: In coccidian parasites such as Eimeria and Toxoplasma gondii, the formation of a resilient oocyst wall is critical for the parasite's survival and transmission. nih.govasm.orgnih.gov This protective wall is hardened through a process involving the dityrosine cross-linking of tyrosine-rich proteins. pnas.orgresearchgate.net Precursor glycoproteins, rich in tyrosine, are processed and then incorporated into the developing oocyst wall, where they are oxidatively cross-linked by peroxidases. nih.govresearchgate.net This creates a tough, durable barrier that protects the parasite from harsh environmental and chemical conditions. asm.orgpnas.org The presence of dityrosine is confirmed by the characteristic blue autofluorescence of the oocyst wall under UV light. nih.gov

Resilin Stabilization: Resilin is a rubber-like protein found in arthropods that exhibits remarkable elasticity and resilience. nih.govwikipedia.org The first discovery of dityrosine as a natural protein cross-linker was in resilin. nih.gov The cross-links, which include dityrosine and trityrosine, connect the randomly coiled polypeptide chains, forming a stable, three-dimensional network. nih.govbeilstein-journals.org This molecular architecture is responsible for resilin's low stiffness, high resilience (up to 92%), and efficient energy storage, which are vital for processes like the jumping of fleas and the flight of insects. acs.orgwikipedia.org The dityrosine residues are also responsible for the characteristic blue fluorescence of resilin. wikipedia.org

Table 2: Dityrosine's Role in Specific Developmental Processes

Biological Process Organism(s) Key Proteins Involved Functional Outcome of Dityrosine Cross-Linking Reference(s)
Oocyst Wall Hardening Eimeria maxima, Toxoplasma gondii Tyrosine-rich glycoproteins (e.g., gam56, gam82) Formation of a hard, resilient oocyst wall that protects the parasite from environmental stress. nih.govasm.org nih.govasm.orgpnas.orgresearchgate.net

Stress Response and Adaptation Mechanisms

Dityrosine cross-linking is a significant covalent modification that occurs in response to a variety of cellular and environmental stressors, most notably oxidative stress. acs.orgfrontiersin.org This irreversible bond forms between two tyrosine residues and can occur both within the same protein (intramolecular) or between different protein molecules (intermolecular). researchgate.netresearchgate.net The formation of dityrosine is often considered a hallmark of oxidative protein damage, serving as a biomarker for the extent of stress experienced by an organism. acs.orgmdpi.comnih.gov However, its role is complex, extending beyond simple damage to encompass potential adaptive and pathological responses.

Under conditions of stress, such as exposure to reactive oxygen species (ROS), UV or gamma radiation, and certain metal ions, tyrosyl radicals are generated. acs.orgresearchgate.netnih.gov These highly reactive intermediates can then couple to form a stable dityrosine bond. researchgate.netnih.gov This process can be catalyzed by enzymes like peroxidases in the presence of hydrogen peroxide (H₂O₂) or occur non-enzymatically. mdpi.comtaylorandfrancis.combiorxiv.org The formation of these cross-links can significantly alter protein structure and function, leading to the formation of protein aggregates, which is a common feature of cellular stress responses. nih.govrsc.org

Research has shown that dityrosine formation is not merely a random consequence of damage but can be a specific response to different types of stress. For instance, studies in Escherichia coli have revealed that endogenous and exogenous oxidative stress lead to distinct patterns of dityrosine cross-linking, suggesting a role in regulating metabolic pathways to cope with the stress. mdpi.com The modification of key enzymes involved in metabolism, such as those in the citrate (B86180) cycle, indicates that dityrosine cross-linking may be a mechanism to modulate cellular function and promote survival under adverse conditions. mdpi.com

The impact of dityrosine cross-linking is highly dependent on the specific protein modified and the cellular context. In some cases, it leads to a loss of protein function and the formation of toxic aggregates, as implicated in neurodegenerative diseases. frontiersin.orgrsc.orgnih.gov In other instances, it may contribute to the stabilization of protein structures, conferring resistance to degradation and physical trauma. acs.org For example, dityrosine cross-links are found in structural proteins where they provide necessary stability. rsc.org This dual nature highlights the complexity of dityrosine's role in the cellular stress response, acting as both a marker of damage and a potential component of adaptive mechanisms.

Research Findings on Dityrosine Formation Under Stress

Detailed studies across various models have elucidated the conditions that promote dityrosine cross-linking and the proteins that are susceptible. The following table summarizes key research findings.

Organism/SystemStressorKey FindingsAffected ProteinsReference
Escherichia coliEndogenous/Exogenous H₂O₂Identified 71 dityrosine cross-links and 410 loop-links, suggesting a role in regulating metabolic pathways in response to oxidative stress.Proteins in taurine (B1682933) metabolism, citrate cycle, carbon metabolism. mdpi.com
Human Proteins (in vitro)Hemoglobin/H₂O₂Induced dityrosine cross-linking and oligomerization of Aβ and α-synuclein, proteins associated with neurodegenerative diseases.Amyloid-beta (Aβ), α-synuclein. acs.org
Human Serum Albumin (HSA)Ionizing RadiationRadiation-induced aggregation of HSA is primarily caused by intermolecular dityrosine cross-linking.Human Serum Albumin. nih.gov
α-Synuclein (in vitro)Mild OxidationFormation of intramolecular dityrosine cross-links leads to a more compact monomer structure, which inhibits the formation of amyloid fibrils.α-synuclein. acs.org
Various Proteins (in vitro)Hematin-H₂O₂Unstructured proteins are more readily cross-linked via dityrosine, indicating protein conformation affects susceptibility.Lysozyme (B549824), Bovine Serum Albumin. nih.gov
PC12 CellsOxidative Stress (H₂O₂)Dityrosine bond formation mediates the oligomerization of the zinc transporter ZnT3, regulating its localization and transport capacity.Zinc Transporter 3 (ZnT3). plos.org

Dityrosine as a Biomarker in Stress-Related Pathologies

The accumulation of dityrosine-modified proteins is a prominent feature in a number of pathologies associated with chronic stress and aging. Its stability makes it a useful long-term marker of accumulated oxidative damage. frontiersin.orgnih.gov

Disease/ConditionKey FindingsReference
Alzheimer's Disease (AD)Dityrosine cross-links are found in both amyloid-beta plaques and tau tangles, suggesting a role in the formation and stabilization of these pathological aggregates. frontiersin.orgnih.gov
Parkinson's Disease (PD)Dityrosine cross-linking of α-synuclein is associated with the formation of Lewy bodies. rsc.org
AtherosclerosisElevated levels of dityrosine have been reported in atherosclerotic plaques. rsc.org
HyperlipidemiaPlasma dityrosine levels are significantly higher in patients with hyperlipidemia and correlate with markers of atherosclerosis. karger.com
CataractsDityrosine-modified proteins are found in cataracts, contributing to the aggregation of crystallin proteins in the lens. rsc.orgplos.org

Pathophysiological Implications of Dityrosine Hydrochloride Accumulation and Modification

Dityrosine (B1219331) (Hydrochloride) as a Biomarker of Oxidative Stress and Cellular Damage

Dityrosine is increasingly recognized as a reliable biomarker for oxidative stress and cellular damage. nih.govfrontiersin.orgnih.govwikipedia.org Its formation is a direct consequence of protein oxidation, a process implicated in numerous pathological conditions. nih.govmdpi.com The chemical stability of dityrosine, its resistance to acid hydrolysis and proteases, and the fact that it is not incorporated into the de novo synthesis of proteins make it an excellent indicator of accumulated oxidative damage to endogenous proteins. frontiersin.org

Elevated levels of dityrosine have been identified in a variety of diseases, including Alzheimer's disease, Parkinson's disease, cystic fibrosis, atherosclerosis, and cataracts. nih.gov This suggests that the presence of dityrosine can serve as an index of organismal oxidative stress. nih.gov For instance, dityrosine has been detected in red blood cells subjected to oxidative challenge and is formed by myeloperoxidase–hydrogen peroxide reactions in human neutrophils and macrophages. frontiersin.org The presence of dityrosine in urine has also been explored as a potential non-invasive biomarker of systemic oxidative stress. researchgate.net

Table 1: Dityrosine as a Biomarker in Various Conditions

Disease/Condition Tissue/Fluid with Elevated Dityrosine Implication Reference(s)
Alzheimer's Disease Brain tissue, Cerebrospinal fluid Biomarker of oxidative stress and disease pathogenesis nih.govnih.gov
Parkinson's Disease Lewy bodies in brain tissue Indicator of oxidative stress and protein aggregation nih.govresearchgate.net
Cataracts Eye lens crystallins Marker of oxidative damage and protein insolubility nih.govnih.gov
Atherosclerosis --- Associated with disease pathology nih.gov
Cystic Fibrosis --- Implicated in disease processes nih.gov
General Aging Various tissues Index of accumulated oxidative damage over the lifespan nih.govfrontiersin.org

Role of Dityrosine (Hydrochloride) in Protein Aggregation and Misfolding

Dityrosine cross-linking plays a crucial role in the aggregation and misfolding of proteins, a central feature of many neurodegenerative diseases and other proteinopathies. nih.govnih.govmdpi.com The formation of these covalent bonds can stabilize protein aggregates, making them more resistant to degradation and promoting the accumulation of pathological structures. nih.govresearchgate.net

In neurodegenerative diseases like Parkinson's disease, the aggregation of alpha-synuclein (B15492655) (α-syn) into Lewy bodies is a key pathological hallmark. researchgate.netresearchgate.netmdpi.com Oxidative stress is a significant factor in this process, and dityrosine cross-linking of α-syn has been identified in Lewy bodies from the brains of Parkinson's disease patients. nih.govresearchgate.net The formation of dityrosine can be induced by nitrating agents and metal-catalyzed oxidation, leading to the stabilization of α-syn oligomers and filaments. researchgate.netnih.gov

The impact of dityrosine on α-syn fibril formation is complex and can have opposing effects. On one hand, dityrosine cross-linking within pre-formed α-syn fibrils increases their stability and resistance to denaturation. nih.gov This stabilization can enhance the seeding capacity of these fibrils, potentially promoting further aggregation. nih.gov In vitro studies have shown that exposure of α-syn to nitrating agents or conditions promoting oxidation leads to the formation of highly stable, covalently cross-linked oligomers and filaments. researchgate.netnih.gov Atomic force microscopy has revealed that dityrosine contributes to the stabilization of α-syn assemblies. researchgate.netnih.gov

Conversely, dityrosine modification of monomeric and dimeric α-syn can inhibit the elongation of fibrils. nih.gov Mild oxidation leading to intramolecular dityrosine cross-links can cause a compaction of the α-syn monomer, which sterically hinders ordered self-assembly and amyloid formation. nih.govresearchgate.net This suggests that the timing and location of dityrosine formation—whether in monomers or within existing fibrils—determines its ultimate effect on aggregation. researchgate.net

Dityrosine cross-linking significantly influences the oligomerization and assembly dynamics of α-syn. The formation of dityrosine-linked dimers, particularly through the coupling of Y39-Y39, is thought to be a key step in the formation of oligomers that can act as seeds for fibril formation. researchgate.netnih.gov Metal ions, such as copper, can enhance the formation of dityrosine in α-syn, leading to increased fibril formation over time. researchgate.net

However, some research indicates that dityrosine-modified soluble α-syn can inhibit the aggregation of unmodified α-syn. nih.gov Furthermore, metal-ion catalyzed oxidation can favor the formation of soluble, disordered aggregates over insoluble fibrils. nih.govacs.org These megadalton-sized dityrosine aggregates retain a high degree of structural disorder and internal flexibility. exlibrisgroup.comnih.gov While these aggregates are non-cytotoxic and can inhibit the formation of classic amyloid fibrils, they may still have debilitating effects on the normal functions of α-syn. exlibrisgroup.comnih.gov

Table 2: Effects of Dityrosine Cross-Linking on Alpha-Synuclein Aggregation

Aspect of Aggregation Effect of Dityrosine Cross-Linking Key Findings Reference(s)
Fibril Stability Increased Stabilizes pre-formed fibrils against denaturation. nih.govresearchgate.net
Fibril Formation (from monomers) Inhibition Dityrosine-modified monomers and dimers can inhibit fibril elongation. Intramolecular cross-links lead to compaction, hindering assembly. nih.govnih.govresearchgate.net
Oligomerization Promotion & Stabilization Forms stable, covalently linked oligomers that can act as seeds. Y39-Y39 dimers are implicated as key intermediates. researchgate.netresearchgate.netnih.gov
Aggregate Structure Can lead to disordered aggregates Can form large, soluble, and dynamic aggregates instead of ordered fibrils. nih.govexlibrisgroup.comnih.gov

In Alzheimer's disease, the aggregation of amyloid-beta (Aβ) peptides into plaques is a central pathological feature. nih.govnih.gov Dityrosine cross-linking has been identified within these Aβ deposits and is considered to play a significant role in the pathogenesis of the disease. nih.govnih.gov The formation of dityrosine-cross-linked Aβ is promoted by oxidative stress, particularly in the presence of copper ions. nih.govacs.orgecu.edu.au

These cross-links, often involving the tyrosine residue at position 10 (Y10) of the Aβ peptide, contribute to the stability and insolubility of Aβ oligomers and fibrils. nih.gov This increased stability makes the aggregates more resistant to proteolytic degradation. acs.org Dityrosine-cross-linked Aβ has been found in the brains of Alzheimer's patients and can be internalized by cells, suggesting a role in disease progression. nih.gov The presence of dityrosine-cross-linked Aβ in the cerebrospinal fluid of Alzheimer's patients also points to its potential as a disease biomarker. nih.gov

The role of dityrosine cross-linking extends beyond neurodegenerative diseases to other proteinopathies, such as the formation of cataracts in the eye lens. nih.govnih.gov Cataracts are characterized by the aggregation and insolubilization of crystallin proteins, which are essential for the transparency of the lens. researchgate.netbiorxiv.org

Oxidative damage is a key factor in cataractogenesis, and dityrosine cross-linking has been found in the crystallins of cataractous lenses. nih.govnih.gov Specifically, γB-crystallin is particularly susceptible to dityrosine formation under oxidative conditions. nih.gov While the dityrosine cross-link does not significantly alter the secondary structure of γB-crystallin, it does cause subtle changes to the tertiary structure. nih.gov This alteration destabilizes the protein, making the dityrosine-linked dimer more prone to denaturation and precipitation than the monomeric form, a critical factor in the development of lens opacity. nih.govnih.gov

Effects on Fibril Formation and Stability

Amyloid-Beta (Aβ) Dityrosine (Hydrochloride) Cross-Linking in Alzheimer's Disease

Dityrosine (Hydrochloride) Involvement in Specific Mechanistic Pathways of Disease

The formation of dityrosine, a covalent cross-link between two tyrosine residues, is a significant indicator of oxidative stress and has been implicated in the pathophysiology of numerous diseases. acs.orgnih.gov This section explores the involvement of dityrosine accumulation and protein modification in specific disease pathways.

Oxidative Stress in Neurodegenerative Disorders

Dityrosine cross-linking is a prominent feature in neurodegenerative disorders such as Alzheimer's disease (AD) and Parkinson's disease (PD), where oxidative stress is a key contributor to pathogenesis. nih.govnih.gov The accumulation of oxidatively modified proteins is a hallmark of these age-related conditions. nih.govresearchgate.net

In AD, dityrosine has been identified in both amyloid-beta (Aβ) plaques and tau tangles, the primary pathological hallmarks of the disease. nih.govbiorxiv.org The formation of dityrosine cross-links in Aβ can stabilize Aβ oligomers and fibrils, contributing to the insolubility and protease resistance of amyloid plaques. nih.govbiorxiv.org Studies have shown that Aβ dimers, which are considered neurotoxic, can be stabilized by dityrosine cross-linking. nih.gov The presence of dityrosine has been confirmed in Aβ plaques in the brains of AD patients and is associated with increased Aβ levels in the cerebrospinal fluid, suggesting its potential as a biomarker for oxidative stress in AD. nih.gov The environment in the AD brain, characterized by increased oxidative stress, favors the formation of dityrosine. nih.gov

Similarly, in PD, dityrosine cross-links are found within Lewy bodies, the intracellular protein aggregates composed mainly of α-synuclein. researchgate.netkent.ac.uk Oxidative stress and metal-rich environments are thought to trigger the assembly of α-synuclein into these pathological structures. researchgate.net The formation of dityrosine cross-links, particularly through the coupling of Y39-Y39 residues, can create covalent α-synuclein dimers. researchgate.netkent.ac.uk These dimers may act as seeds for the formation of larger oligomers and fibrils, and the dityrosine cross-links contribute to the stability of these assemblies. researchgate.net The colocalization of dityrosine and α-synuclein in Lewy bodies from post-mortem PD brain tissue underscores the role of oxidative stress-induced modifications in the progression of the disease. researchgate.netresearchgate.net

Table 1: Dityrosine in Neurodegenerative Disorders

Disease Associated Protein Location of Dityrosine Implication
Alzheimer's Disease Amyloid-beta (Aβ), Tau Amyloid plaques, Neurofibrillary tangles, Cerebrospinal fluid Stabilization of toxic oligomers and fibrils, Plaque insolubility nih.govbiorxiv.orgnih.gov
Parkinson's Disease α-Synuclein Lewy bodies Stabilization of α-synuclein assemblies, Formation of oligomeric seeds researchgate.netkent.ac.uknih.gov

Cardiovascular Pathologies (e.g., Atherosclerosis, Myocardial Infarction, Hyperlipidemia)

Dityrosine accumulation is significantly linked to the development and progression of cardiovascular diseases. karger.com It serves as a biomarker for oxidative damage in pathologies like atherosclerosis, myocardial infarction, and hyperlipidemia. karger.comfrontiersin.orgresearchgate.net

In atherosclerosis, the oxidation of low-density lipoproteins (LDL) is a critical early event, and dityrosine is a key product of this process. karger.com Very high levels of dityrosine have been detected in LDL isolated from atherosclerotic plaques. karger.com The formation of dityrosine in LDL is considered a mechanism that links hyperlipidemia to atherosclerosis. karger.com Studies have shown that dityrosine levels in plasma are positively correlated with total cholesterol, triglycerides, and LDL cholesterol. karger.comnih.gov Furthermore, plasma dityrosine levels are elevated with an increase in the atherosclerosis index. karger.com Research indicates that o,o'-dityrosine levels were found to be 100 times greater in LDL isolated from human vascular tissue compared to circulating LDL. nih.gov

In the context of myocardial infarction (MI), dityrosine is considered a marker of oxidative stress-induced myocardial damage. mdpi.comheinonline.org It can be detected immunohistochemically in the myocardium as early as four hours after the onset of an infarction. mdpi.com Animal models have shown that dityrosine appears very shortly after early ischemia and infarction, with positive staining results observed after only 5 minutes of survival time. heinonline.orgnih.gov Its presence does not depend on the reperfusion of the ischemic area. heinonline.orgnih.gov A study comparing patients with MI with non-obstructive coronary arteries (MINOCA) to those with MI with coronary artery disease (MI-CAD) found that dityrosine levels were higher in the MI-CAD group, suggesting it can help assess the level of myocardial cell damage. bohrium.com

Hyperlipidemia, a major risk factor for cardiovascular disease, is associated with elevated plasma dityrosine levels. karger.comacs.org A study found that dityrosine levels were 9.3% higher in mildly hyperlipidemic patients and 22.9% higher in hyperlipidemic patients compared to healthy controls. karger.comnih.gov These findings suggest that dityrosine formation may be an early event in the pathological process of hyperlipidemia and could serve as a useful tool to evaluate the plasma redox state in these patients. karger.commdpi.com Experimental hyperlipidemia in rats led to increased cardiac peroxynitrite formation, with elevated dityrosine in the perfusate serving as a marker. nih.gov

Table 2: Dityrosine Levels in Hyperlipidemia

Patient Group Increase in Dityrosine Levels (Compared to Controls)
Mildly Hyperlipidemic 9.3% karger.comnih.gov
Hyperlipidemic 22.9% karger.comnih.gov

Acute and Chronic Inflammatory States

Dityrosine is recognized as a biomarker in both acute and chronic inflammatory conditions. nih.gov Its formation is often mediated by enzymes present in inflammatory cells, such as myeloperoxidase (MPO) from neutrophils and macrophages. nih.govmdpi.com The MPO-hydrogen peroxide system synthesizes dityrosine, making it a specific marker of radical damage in inflammatory lesions rich in phagocytes. nih.gov

Elevated concentrations of dityrosine have been observed in conditions of systemic oxidative stress, including acute inflammation and systemic bacterial infections. mdpi.com In these states, dityrosine is formed in proteins, which are subsequently broken down, releasing dityrosine. This suggests that dityrosine is not only a marker of oxidative protein damage but also a potential signal for protein degradation. mdpi.com The accumulation of advanced oxidation protein products (AOPPs), which include dityrosine, can promote and worsen inflammation in conditions like diabetic kidney disease and atherosclerosis by fostering oxidative stress. unisi.it

Age-Related Molecular Processes

The accumulation of oxidized proteins, including those with dityrosine cross-links, is a defining characteristic of cellular aging. nih.gov Dityrosine has been used as a biomarker for oxidatively modified proteins during the aging process. acs.org Its levels are known to increase with age in various tissues. For instance, an increase in dityrosine cross-linked proteins has been observed in the cardiac and skeletal muscles of aging mice. nih.gov

The age-related accumulation of oxidized proteins is thought to result from both an increase in the production of reactive oxygen species and a decline in the efficiency of cellular protein degradation systems, such as the proteasome. nih.gov Moderately oxidized proteins are typically recognized and degraded by the proteasome in younger individuals. nih.gov However, with age, the proteasome's activity may decline as it becomes progressively inhibited by oxidized and cross-linked protein aggregates, leading to a rapid accumulation of damaged proteins like those containing dityrosine. nih.gov This accumulation contributes to cellular dysfunction and senescence. nih.gov

Dysfunction in Specific Proteins (e.g., Calmodulin, Ribonuclease A)

The formation of dityrosine cross-links can significantly alter the structure and function of specific proteins.

Calmodulin: Studies on dityrosine cross-linked calmodulin have shown that while the secondary and tertiary structures are largely maintained in the dimeric form, the intramolecularly cross-linked monomeric form undergoes more significant conformational and stability changes. acs.org Calmodulin is a calcium-binding protein involved in numerous cellular signaling pathways, and alterations to its structure due to dityrosine formation could impair its function.

Ribonuclease A (RNase A): Research has demonstrated that tyrosine cross-linking and oxidation can lead to structural and functional changes in RNase A. mdpi.com While studies on dityrosine-cross-linked dimers of RNase A indicate that the protein's secondary and tertiary structures are mostly preserved, the dimer is less stable than the parent protein. acs.org This suggests that while the fundamental structure might remain, the stability and potentially the enzymatic activity could be compromised.

Synthetic Strategies and Chemical Modification of Dityrosine Hydrochloride for Research Applications

Chemical Synthesis of Dityrosine (B1219331) (Hydrochloride) and Analogues

The generation of dityrosine for research applications can be achieved through both enzymatic and non-enzymatic approaches, each offering distinct advantages in terms of yield, purity, and scalability.

Enzymatic methods for dityrosine synthesis typically employ peroxidases, such as horseradish peroxidase (HRP), to catalyze the oxidation of L-tyrosine in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂). jneurosci.org This biomimetic approach leverages the natural catalytic activity of these enzymes to generate tyrosyl radicals, which then couple to form dityrosine. nih.gov

The reaction conditions, including enzyme and substrate concentrations, pH, and temperature, are critical for optimizing the yield and minimizing the formation of byproducts. While enzymatic synthesis can produce dityrosine with high specificity, the yields are often moderate, with conversions of L-tyrosine to dityrosine typically ranging from 25% to 50% of the theoretical maximum. usda.gov Purification of the resulting dityrosine from the reaction mixture often requires chromatographic techniques to separate it from unreacted tyrosine and other reaction components. researchgate.net A notable advancement involves the use of N-Boc-L-tyrosine as a substrate, which, when catalyzed by HRP, allows for the large-scale production of N,N′-diBoc-dityrosine that can be subsequently deprotected to yield dityrosine. dntb.gov.ua

Table 1: Comparison of Enzymatic Synthesis Parameters for Dityrosine

ParameterCondition/ReagentRole in SynthesisReference
EnzymeHorseradish Peroxidase (HRP)Catalyzes the oxidation of tyrosine to form tyrosyl radicals. jneurosci.org
SubstrateL-Tyrosine, N-Boc-L-tyrosineThe precursor amino acid that is oxidized and cross-linked. jneurosci.orgdntb.gov.ua
Oxidizing AgentHydrogen Peroxide (H₂O₂)Initiates the enzymatic oxidation of tyrosine. jneurosci.org
PurificationChromatographic MethodsSeparation of dityrosine from unreacted starting materials and byproducts. researchgate.net

Non-enzymatic methods provide an alternative route to dityrosine synthesis, often with the advantage of higher yields and simpler procedures. One reported method involves the simultaneous preparation of dityrosine and 3-bromotyrosine (B1580512) from L-tyrosine. usda.gov This approach achieved a high recovery of approximately 72% for both derivatives. usda.gov Another strategy utilizes the Mn(III)-mediated oxidation of tyrosine for a convenient preparation of dityrosine. dntb.gov.ua

A significant development in non-enzymatic synthesis is the use of sequential Miyaura borylation and Suzuki coupling reactions starting from 3-iodo-L-tyrosine derivatives. researchgate.net This organometallic approach allows for the controlled formation of the carbon-carbon bond between the two tyrosine rings. A tandem borylation-coupling protocol has been shown to improve the yields of the dityrosine derivatives. researchgate.net These chemical synthesis methods can be advantageous for producing dityrosine on a larger scale for extensive research applications. nih.gov

Table 2: Overview of Non-Enzymatic Dityrosine Synthesis Methods

MethodKey Reagents/StepsAdvantagesReference
Simultaneous PreparationL-tyrosine, brominating agentHigh recovery of dityrosine and 3-bromotyrosine. usda.gov
Mn(III)-mediated OxidationTyrosine, Mn(III) saltConvenient and efficient synthesis. dntb.gov.ua
Miyaura Borylation-Suzuki Coupling3-iodo-L-tyrosine derivatives, palladium catalystControlled C-C bond formation, improved yields with tandem protocol. researchgate.net

Enzymatic Approaches for Preparative Synthesis

Derivatization of Dityrosine (Hydrochloride) for Analytical and Mechanistic Studies

The detection and quantification of dityrosine in biological samples are crucial for understanding its role in various physiological and pathological processes. Derivatization of dityrosine is often employed to enhance its detection by analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography. nih.gov

One common derivatization agent is dabsyl chloride, which reacts with the amino groups of dityrosine. nih.gov The resulting dabsylated dityrosine can be readily analyzed by reversed-phase HPLC, allowing for a complete amino acid analysis that includes dityrosine. nih.gov For gas chromatography-mass spectrometry (GC-MS) analysis, dityrosine can be derivatized with propanol (B110389) and heptafluorobutyric anhydride. jneurosci.org These derivatization strategies improve the volatility and chromatographic properties of dityrosine, facilitating its sensitive and accurate measurement in complex biological matrices. The intrinsic fluorescence of dityrosine itself, with excitation and emission maxima around 315-325 nm and 400-410 nm respectively, is also a key feature utilized in its detection. acs.orgtaylorandfrancis.com

Site-Specific Engineering of Dityrosine (Hydrochloride) Cross-Links in Proteins for Research

The ability to introduce dityrosine cross-links at specific sites within a protein is a powerful tool for studying protein structure, stability, and interactions. nih.gov This is often achieved through protein engineering techniques where tyrosine residues are strategically placed within the protein sequence.

Site-specific dityrosine cross-linking is also a valuable method for investigating protein-protein interactions. nih.govucsf.edu By engineering tyrosine residues into the interfaces of interacting proteins, the formation of an intermolecular dityrosine bond can provide direct evidence of the interaction and pinpoint the regions involved. nih.gov One innovative approach involves the addition of a tyrosine residue to a hexahistidine (H6) tag. nih.gov In the presence of Ni(2+), which facilitates dimerization of the tagged proteins, an oxidant can then catalyze the formation of a dityrosine cross-link between the engineered tags, thereby covalently linking the interacting proteins. nih.gov The presence of the dityrosine cross-link can be confirmed by its characteristic fluorescence and analyzed by techniques like SDS-PAGE. nih.gov This strategy provides a versatile tool for capturing and analyzing transient or weak protein-protein interactions.

Structural and Conformational Studies of Dityrosine Hydrochloride and Dityrosine Modified Biomacromolecules

Conformational Analysis of Free Dityrosine (B1219331) (Hydrochloride)

The conformational landscape of free dityrosine is a key determinant of its interactions and the structural constraints it imposes when incorporated as a cross-link. Computational studies have been instrumental in elucidating its preferred geometries. Molecular dynamics simulations performed to optimize the structure of dityrosine have identified two distinct low-energy conformations: cis-dityrosine (CDT) and trans-dityrosine (TDT). bohrium.com These conformers arise from the rotational freedom around the biphenyl (B1667301) bond connecting the two tyrosine rings.

The hydrochloride salt form indicates that the amino groups are protonated, influencing the molecule's charge distribution and potential for hydrogen bonding. The local environment, particularly pH, also affects its properties. For instance, the fluorescence quantum yield of dityrosine is sensitive to proton concentration, indicating that its electronic conformation is influenced by the protonation state of its phenolic hydroxyl groups. mountainscholar.org The existence of these distinct cis and trans conformers is significant, as they present different three-dimensional shapes for interaction with protein binding pockets, potentially leading to different biological or pathological outcomes. bohrium.com

Impact of Dityrosine (Hydrochloride) Cross-Linking on Protein Secondary and Tertiary Structure

However, this is not a universal outcome. Studies on other proteins have demonstrated more substantial structural perturbations. For example, the photo-oxidation of milk proteins, which results in dityrosine formation, leads to a partial loss of secondary structure and alterations to the tertiary structure. taylorandfrancis.com Similarly, upon oxidation with peroxynitrite and H₂O₂, αB-crystallin that has formed dityrosine cross-links exhibits significant changes in both its secondary and tertiary structure, as detected by methods including fluorescence, circular dichroism (CD), and Fourier-transform infrared (FTIR) spectroscopy. researchgate.net The extent of structural change can also depend on whether the cross-link is intramolecular or intermolecular. An intramolecularly cross-linked calmodulin monomer was found to have suffered greater conformational changes than its intermolecularly linked dimer counterpart. acs.org

Table 1: Effect of Dityrosine Cross-Linking on Protein Structure

ProteinType of Cross-LinkObserved Structural ImpactReference
CalmodulinIntermolecular DimerSecondary and tertiary structure largely maintained. acs.org
Ribonuclease AIntermolecular DimerConformation not significantly altered compared to monomer. nih.gov
γB-CrystallinIntermolecular DimerSecondary and tertiary structure largely maintained. acs.org
Milk Proteins (α-casein, β-casein)Not SpecifiedPartial loss of secondary structure and altered tertiary structure. taylorandfrancis.com
αB-CrystallinNot SpecifiedSignificant secondary and tertiary structural changes observed. researchgate.net
CalmodulinIntramolecular MonomerGreater conformational changes than the intermolecular dimer. acs.org

Dityrosine (Hydrochloride)'s Influence on Protein Structural Stability and Dynamics

The formation of a covalent dityrosine cross-link profoundly affects the structural stability and internal dynamics of proteins, though the specific outcomes can be conflicting and appear highly dependent on the protein system and the extent of cross-linking.

Thermal and Chemical Denaturation Studies

Denaturation studies using heat or chemical agents like urea (B33335) and guanidinium (B1211019) chloride have yielded seemingly contradictory results regarding the stability of dityrosine-cross-linked proteins.

A significant body of work on globular proteins suggests that dityrosine cross-linking decreases structural stability. Intermolecular dimers of proteins such as ribonuclease A, calmodulin, and γB-crystallin were shown to be less stable than their native monomers. nih.gov These cross-linked dimers denature at lower temperatures and at lower concentrations of urea or guanidinium chloride, indicating that the cross-link weakens the protein's structural integrity. acs.orgnih.gov

In stark contrast, other studies report that dityrosine cross-linking can dramatically increase stability. For instance, high molecular weight (HMW) aggregates of fibrinogen, which are formed via intermolecular dityrosine cross-links, are extremely stable and resistant to thermal denaturation. unisi.it Similarly, pre-assembled α-synuclein filaments that undergo oxidation and dityrosine formation become stabilized, enabling them to withstand denaturing conditions like SDS and heat. nih.gov This stabilizing effect is also a key feature in many natural structural proteins like elastin (B1584352) and keratin, where dityrosine cross-links contribute to mechanical strength and insolubility. nih.gov The discrepancy may arise from the nature of the assembly; a simple dimer may be strained, whereas extensive cross-linking within a large aggregate or a pre-formed fibril may lock the structure into a highly stable, albeit non-native, conformation.

Table 2: Influence of Dityrosine Cross-Linking on Protein Stability

ProteinCross-Linked FormStability EffectDenaturation MethodReference
Ribonuclease ADimerDecreasedThermal, Urea, Guanidinium Chloride nih.gov
CalmodulinDimerDecreasedThermal, Urea, Guanidinium Chloride nih.gov
γB-CrystallinDimerDecreasedThermal, Urea, Guanidinium Chloride nih.gov
FibrinogenHigh Molecular Weight AggregatesIncreasedThermal, DTT (reducing agent) unisi.it
α-SynucleinFilaments/AggregatesIncreasedSDS, Heat nih.gov

Molecular Dynamics Simulations of Dityrosine (Hydrochloride)-Protein Interactions

Molecular dynamics (MD) simulations provide atomic-level insights into the dynamic interactions between dityrosine and proteins. nih.gov An inverse virtual screening approach, refined by MD simulations, was used to identify potential protein targets for both cis- and trans-dityrosine. bohrium.com These simulations revealed that the primary forces governing the binding between dityrosine and protein targets are a combination of hydrophobic, electrostatic, and hydrogen-bonding interactions. bohrium.com

The simulations, which analyze metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), allow for the study of pocket and ligand movements and the calculation of binding free energies. bohrium.com For example, high binding affinities were predicted for trans-dityrosine with targets like tubulin and thyroid hormone receptor beta-1. bohrium.com Such computational studies are crucial for predicting unknown targets of dityrosine and for understanding the precise molecular interactions that underpin its effects on protein structure and function. bohrium.comdntb.gov.ua

Effects of Dityrosine (Hydrochloride) on Protein Folding and Unfolding Pathways

Dityrosine cross-linking can significantly alter a protein's folding and unfolding landscape, often diverting proteins from their normal pathways into "off-folding" pathways that lead to aggregation. researchgate.net The decreased stability observed in some globular protein dimers implies an altered unfolding pathway, where the cross-linked state is more readily destabilized than the native monomer. acs.orgnih.gov

The effect is particularly complex in the context of amyloidogenic proteins like α-synuclein. Research shows that the impact of dityrosine formation depends on the protein's initial state. nih.gov When dityrosine cross-links are introduced into soluble, monomeric α-synuclein, they can inhibit the formation of classical, ordered amyloid fibrils. nih.govnih.gov These dityrosine-linked oligomers and aggregates are often large, amorphous, and retain a high degree of structural disorder and internal flexibility. nih.gov This suggests the cross-link redirects the protein from the amyloid fibril pathway towards an amorphous aggregation pathway. researchgate.net

Conversely, if dityrosine cross-links are formed within pre-existing α-synuclein fibrils, they act to stabilize the structure, making it more resistant to denaturation. nih.govnih.gov This dual role highlights the complexity of dityrosine's influence: it can be a critical factor in both the formation and the stabilization of protein aggregates implicated in neurodegenerative diseases. researchgate.net

Regulation and Modulation of Dityrosine Hydrochloride Formation

Endogenous Regulatory Mechanisms

The body possesses intrinsic mechanisms to control the formation of dityrosine (B1219331). A key regulatory process involves the enzymatic and non-enzymatic management of oxidative stress. The formation of dityrosine begins with the generation of a tyrosyl radical, a process that can be catalyzed by enzymes or occur through non-enzymatic reactions. nih.gov

Endogenously, the formation of dityrosine is linked to cellular processes that generate reactive oxygen species (ROS). For instance, in Escherichia coli, both endogenous and exogenous hydrogen peroxide can lead to dityrosine crosslinking, likely through Fenton-like reactions where hydroxyl radicals are formed in the presence of iron or copper. nih.gov These highly reactive radicals can then attack tyrosine residues to form dityrosine. nih.gov

Furthermore, the proteolytic degradation of oxidatively modified proteins is a crucial endogenous mechanism for managing dityrosine levels. nih.govnih.gov Studies on red blood cells have shown that dityrosine, once formed within hemoglobin due to oxidative stress, is only released upon proteolysis. nih.gov This suggests that cellular protein quality control systems, which identify and degrade damaged proteins, play a role in regulating the accumulation of dityrosine-containing proteins. nih.govnih.gov

Phosphorylation of tyrosine residues has also been identified as a potential regulatory mechanism. In vitro studies have suggested that the phosphorylation of tyrosine can prevent the formation of dityrosine, indicating a possible way cells might protect specific tyrosine residues from oxidative cross-linking. core.ac.uk

Additionally, the presence of certain proteins can modulate dityrosine formation. For example, dityrosine formation has been observed in the context of α-synuclein aggregation, a hallmark of Parkinson's disease. nih.gov The process can be influenced by whether the dityrosine cross-links form in soluble monomers or within aggregated fibrils, having opposing effects on the progression of fibril growth. nih.gov

Pharmacological and Biochemical Inhibition of Dityrosine (Hydrochloride) Synthesis

The synthesis of dityrosine can be inhibited by various pharmacological and biochemical agents, primarily through antioxidant activity and enzyme inhibition.

Antioxidants play a crucial role in preventing the formation of dityrosine by scavenging the free radicals necessary for its synthesis. Phenolic antioxidants, in particular, have been shown to be potent inhibitors. tandfonline.comtandfonline.com

In vitro studies have demonstrated that certain phenolic compounds can effectively inhibit dityrosine formation catalyzed by myeloperoxidase (MPO). tandfonline.comnih.gov For example, ferulic acid, gallic acid, and quercetin (B1663063) have been shown to strongly inhibit the MPO-catalyzed dimerization of tyrosine. tandfonline.comjst.go.jp Caffeic acid and curcumin (B1669340) also exhibit inhibitory effects. tandfonline.com The inhibitory potency of these compounds is not solely dependent on their general radical-scavenging ability, as other potent antioxidants like α-tocopherol and ascorbic acid were found to be ineffective in the same MPO system. tandfonline.com This suggests a more specific interaction with the enzyme or the tyrosyl radicals. tandfonline.com

The mechanism of inhibition by flavonoids like quercetin may involve the flavonoid acting as a cosubstrate for MPO, leading to its oxidation and thereby competing with tyrosine. acs.org The structural features of flavonoids, such as the presence of hydroxyl groups at specific positions and a C2-C3 double bond, are important for their inhibitory activity. acs.org

Other antioxidant compounds, such as cysteine and methionine derivatives, have also been shown to inhibit dityrosine formation. plos.orgnih.gov For instance, N-acetyl-L-cysteine (NAC) can inhibit the formation of dityrosine bonds mediated by reactive oxygen species. plos.orgnih.gov

Enzymes, particularly peroxidases like myeloperoxidase (MPO), are significant catalysts of dityrosine formation in biological systems. frontiersin.orgsmolecule.com Therefore, inhibiting these enzymes is a direct strategy to reduce dityrosine synthesis.

MPO, found in neutrophils and macrophages, utilizes hydrogen peroxide to generate tyrosyl radicals, which then couple to form dityrosine. frontiersin.orgscilit.com The inhibition of MPO can occur through several mechanisms. Some inhibitors may act as competitive substrates, as seen with certain phenolic antioxidants. acs.org Others may directly interact with the enzyme to block its catalytic activity. tandfonline.com

For example, flavonoids are thought to bind to a hydrophobic region near the entrance of the heme pocket of MPO, which could interfere with substrate access. acs.org The effectiveness of this inhibition is influenced by the inhibitor's hydrophobicity and radical scavenging activity. acs.org

Tempol, a stable radical, has been shown to inhibit MPO-mediated nitration of tyrosine and also affects the formation of dityrosine. pnas.org It acts by reducing the enzyme's compound I and compound II intermediates, thus interrupting the catalytic cycle that leads to tyrosyl radical generation. pnas.org

The inhibition of enzymes involved in dityrosine formation is a key area of research for mitigating the pathological consequences of excessive protein cross-linking.

Role of Antioxidants (e.g., Phenolic Antioxidants) in Inhibiting Formation

Environmental and Cellular Factors Influencing Dityrosine (Hydrochloride) Levels

A variety of environmental and cellular factors can influence the levels of dityrosine. These factors often relate to conditions that promote oxidative stress.

Environmental Factors:

Ultraviolet (UV) and Gamma Irradiation: Exposure to UV and gamma radiation can induce the formation of tyrosyl radicals, leading to dityrosine cross-linking in proteins. smolecule.comresearchgate.netresearchgate.net This can be either an intramolecular or intermolecular process. researchgate.net

Metal-Catalyzed Oxidation: The presence of transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the formation of reactive oxygen species through Fenton-like reactions, which in turn promotes dityrosine synthesis. frontiersin.orgnih.govub.edu This is particularly relevant in neurodegenerative diseases where metal ion dysregulation is observed. ub.edu

Phytoncides: A pilot study suggested that exposure to a forest environment, rich in airborne compounds from plants called phytoncides, may be associated with a decrease in urinary dityrosine levels, hinting at a potential protective effect of certain natural environments against protein oxidation. nih.gov

Cellular Factors:

Oxidative Stress: This is the most significant cellular factor. Conditions that lead to an imbalance between the production of reactive oxygen species and the cell's ability to detoxify them result in increased protein oxidation and dityrosine formation. frontiersin.orgresearchgate.net Pathological states like inflammation, atherosclerosis, and neurodegenerative diseases are characterized by elevated oxidative stress and increased dityrosine levels. nih.govplos.org

pH: The pH of the cellular environment can affect dityrosine formation. frontiersin.org For instance, MPO-mediated nitration and oxidation of tyrosine are pH-dependent. pnas.org

Presence of Hydrogen Peroxide (H₂O₂): As a substrate for peroxidases, the availability of H₂O₂ is a critical factor in the enzymatic formation of dityrosine. frontiersin.orgnih.gov

Protein Structure: The secondary structure of a protein can influence its susceptibility to dityrosine formation. Random coil structures may be more prone to cross-linking than globular proteins. taylorandfrancis.com

Thyroid Hormone (T3): Dityrosine has been shown to act as an antagonist to thyroid hormone T3. It can inhibit the binding of T3 to its receptors and suppress T3-mediated transcriptional activation, potentially interfering with cellular processes related to cell survival. rsc.org

Interactive Data Table: Factors Influencing Dityrosine Formation

Research Applications and Emerging Paradigms in Dityrosine Hydrochloride Studies

Dityrosine (B1219331) (Hydrochloride) as a Tool in Protein Engineering and Biomaterials Design

The formation of dityrosine cross-links is a key strategy in the design and stabilization of biomaterials. researchgate.net This naturally occurring covalent bond enhances the structural integrity and mechanical properties of proteins, making it a valuable component in the development of functional biomaterials for tissue engineering and medical applications. researchgate.net

Enhancing Mechanical Properties of Biopolymers

Dityrosine cross-linking significantly contributes to the mechanical strength and elasticity of biopolymers. researchgate.net This is evident in natural structural proteins like resilin, an elastomeric protein found in insects, where dityrosine and trityrosine cross-links create a stable, rubber-like network essential for functions like jumping and flying. researchgate.netacs.org The introduction of dityrosine bonds into engineered biomaterials, such as hydrogels, can modulate their mechanical properties, including stiffness, toughness, and elasticity. frontiersin.orgresearchgate.net

For instance, in the development of hydrogels from bovine serum albumin and casein, visible light-induced photopolymerization to form dityrosine cross-links has been employed. frontiersin.orgresearchgate.net The addition of urea (B33335) before photopolymerization was found to increase the storage modulus of these hydrogels by up to 650%, while also making them more elastic. frontiersin.orgresearchgate.net This enhancement is attributed to the increased accessibility of tyrosine residues for cross-linking. frontiersin.org The ability to tune these mechanical properties is crucial for creating biomaterials that mimic specific tissues. frontiersin.org

Table 1: Impact of Urea on Mechanical Properties of Dityrosine-Crosslinked Hydrogels

Protein ConcentrationUrea ConcentrationCompressive Strength IncreaseToughness Increase
100 mg/ml4M154% (from 0.093 to 0.143 MPa)136% (from 4.1 to 5.5 kJ/m³)
60 mg/ml4M328% (from 0.017 to 0.057 MPa)239% (from 0.9 to 2.2 kJ/m³)

This table illustrates the significant enhancement in compressive strength and toughness of dityrosine-crosslinked hydrogels with the addition of urea, as detailed in the study by Haas et al. (2022). frontiersin.org

Development of Stabilized Protein Constructs for Research

Dityrosine cross-linking is a powerful method for creating stabilized protein constructs for research purposes. google.com This technique can be used to introduce irreversible and stable bonds within a single polypeptide (intra-polypeptide) or between different polypeptide chains (inter-polypeptide), thereby preserving the protein's structure and function under a wide range of conditions. google.com

A notable application is the stabilization of viral fusion proteins, which are often metastable and challenging to work with as vaccine targets. researchgate.net By engineering dityrosine cross-links into the prefusion conformation of the respiratory syncytial virus (RSV) fusion protein, researchers have markedly improved its stability and shelf-life. researchgate.net This stabilized version, termed DT-preF, demonstrated a significant increase in potency in immunogenicity studies compared to other stabilized forms. researchgate.net This approach of using targeted dityrosine cross-links to lock proteins in their native conformations holds great promise for vaccine development and other areas of protein research. researchgate.net

Application in Probing Oxidative Damage Mechanisms in vitro/ex vivo

Dityrosine is a well-established biomarker for oxidative damage to proteins. nih.gov Its formation is a consequence of exposure to various oxidative stressors, including UV and gamma-irradiation, oxygen free radicals, nitrogen dioxide, and peroxynitrite. nih.gov Studying dityrosine formation in vitro and ex vivo provides valuable insights into the mechanisms of oxidative stress. nih.gov

In vitro models using peptides containing tyrosine residues have been instrumental in investigating the oxidative modification of tyrosine and the formation of dityrosine linkages. Various oxidation systems, such as metal-catalyzed oxidation (MCO) systems like CuCl2/H2O2, have been employed to generate dityrosine specifically and efficiently. These studies help to understand how oxidative conditions can affect protein folding and structure.

Furthermore, dityrosine has been implicated in neurodegenerative diseases like Parkinson's and Alzheimer's, where it is found in protein aggregates such as Lewy bodies and amyloid-β plaques. nih.govacs.org In vitro studies on proteins like α-synuclein, which is central to Parkinson's disease, have shown that UV-induced dityrosine formation can have opposing effects: monomeric and dimeric dityrosine-modified α-synuclein can inhibit fibril formation, while dityrosine cross-linking in pre-formed fibrils increases their stability and seeding efficiency. nih.gov These findings highlight the complex role of dityrosine in the pathology of such diseases.

Methodological Advancements in Dityrosine (Hydrochloride) Analysis for Proteomics Research

The detection and quantification of dityrosine in biological samples are crucial for its use as a biomarker and for understanding its role in protein chemistry. nih.gov Significant advancements in analytical techniques, particularly mass spectrometry, have enhanced the ability to analyze dityrosine in the context of proteomics. nih.govfrontiersin.org

Historically, the analysis of dityrosine cross-linked peptides has been challenging due to the complexity of the resulting data. acs.org However, the development of improved mass spectrometric instrumentation and methodologies has expanded the capability, feasibility, and sensitivity of dityrosine measurement. nih.gov Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are now routinely used to measure elevated levels of dityrosine in various biological samples. nih.gov

Recent methodological developments have focused on overcoming the "n² problem" in identifying cross-linked peptides, where the data complexity increases quadratically with the number of proteins and potential cross-linking sites. acs.org New strategies in bottom-up proteomics, including innovative labeling techniques and dedicated software for data processing, are improving the identification and quantification of dityrosine cross-linked proteins. acs.orgacs.org For example, tandem mass spectrometry (MS/MS) is used to sequence dityrosine cross-linked peptides, providing information on the specific protein targets and the sites of cross-linking. acs.org These advancements are opening up new avenues for identifying dityrosine cross-linked proteins that could serve as biomarkers in a wide range of pathological conditions. acs.org

Future Directions and Unresolved Questions in Dityrosine Hydrochloride Research

Elucidating the Full Spectrum of Dityrosine (B1219331) (Hydrochloride)-Containing Proteins in Diverse Biological Systems

Identifying and quantifying proteins that contain dityrosine is essential for comprehending the functional outcomes of this modification. Although many proteins have been found to undergo dityrosine cross-linking, a complete, system-wide map is not yet available. Future studies will need to employ advanced proteomic technologies to define the entire "dityrosinome" across a range of organisms, from microbes to humans, and under various physiological and pathological states. nih.gov

Key research questions that remain to be answered include:

What is the complete set of proteins modified by dityrosine in different tissues and cell types?

How does the dityrosinome alter with aging, oxidative stress, and particular diseases? nih.gov

Are there specific amino acid sequences or structural characteristics that make proteins more susceptible to dityrosine formation? nih.gov

Advanced mass spectrometry-based proteomic methods, along with sophisticated bioinformatics analyses, will be vital in tackling these questions. acs.org The development of techniques to enrich dityrosine-containing peptides will also be crucial for their sensitive detection. taylorandfrancis.com A recent study on Escherichia coli created the largest dityrosine crosslinking dataset to date, identifying 71 dityrosine crosslinks and 410 dityrosine loop links on 352 proteins, suggesting that dityrosine crosslinking may be critical in regulating metabolic pathways in response to oxidative stress. nih.gov

ProteinBiological SystemSignificance/Context
Amyloid-beta (Aβ) Human brain (Alzheimer's disease)Contributes to the formation of neurotoxic oligomers and plaques. acs.orgnih.gov
Alpha-synuclein (B15492655) Human brain (Parkinson's disease)Promotes the aggregation of alpha-synuclein into Lewy bodies. acs.orgacs.org
Fibrinogen Human plasmaInvolved in blood clotting; dityrosine cross-linking can affect clot stability. taylorandfrancis.com
Crystalline lens proteins Human eyeThe buildup of dityrosine is a factor in the development of cataracts. nih.govplos.org
Collagen and Elastin (B1584352) Extracellular matrixLinked to the age-related stiffening of tissues. plos.org
Calmodulin Bovine brainDityrosine formation can change its calcium-binding capacity and regulatory functions. nih.govnih.gov
Ultrabithorax (Ubx) protein DrosophilaDityrosine content is directly correlated with the strength of materials made from this protein. nih.gov
Myoglobin Heart and skeletal muscleExposure to hydrogen peroxide can lead to dityrosine crosslinks. nih.gov
Tau Human brain (Alzheimer's disease)Found in tau oligomers and paired helical filaments, promoting their stability. biorxiv.org

Deeper Understanding of Structure-Function Relationships of Dityrosine (Hydrochloride)-Modified Proteins at Atomic Resolution

The creation of a dityrosine cross-link can significantly impact a protein's structure and function by causing conformational changes, encouraging aggregation, and modifying enzymatic activity. nih.gov However, a detailed, atomic-level understanding of these relationships is often lacking. High-resolution structural biology methods like X-ray crystallography and cryo-electron microscopy (cryo-EM) will be key to visualizing the precise structural outcomes of dityrosine formation. acs.org

Future research in this area should focus on:

Determining the high-resolution structures of dityrosine-cross-linked proteins.

Utilizing computational modeling and molecular dynamics simulations to understand how dityrosine cross-links affect protein dynamics and interactions. bohrium.com

Correlating specific structural alterations with changes in protein function, such as enzymatic activity or binding affinities. nih.gov

Studies have shown that dityrosine cross-linking can weaken the structural stability of globular proteins and compromise, though not eliminate, their biological activity. nih.gov For instance, in α-synuclein, intramolecular dityrosine cross-links can lead to a more compact monomeric state that inhibits the formation of amyloid fibrils. acs.orgnih.gov Conversely, dityrosine cross-linking in α-synuclein fibrils stabilizes aggregation seeds. nih.gov

Investigation of Dityrosine (Hydrochloride) Reversibility and Degradation Pathways

A significant and largely unresolved question is whether dityrosine cross-links can be reversed within living organisms. The covalent nature of the dityrosine bond suggests it is a permanent modification. biorxiv.org However, the existence of enzymatic pathways for repairing or degrading other protein modifications opens up the possibility that cells have mechanisms to manage dityrosine.

Key areas for future investigation include:

The search for enzymes or cellular pathways capable of breaking the dityrosine bond. While some crosslinks are known to be reversible, dityrosine is generally considered stable. rsc.orgrsc.org

An investigation into the turnover and degradation of dityrosine-containing proteins by the proteasome system and autophagy. nih.gov

Determining whether free dityrosine, which is released from protein degradation, is further metabolized or excreted. mdpi.com

Some studies suggest that certain dityrosine crosslinks might be labile. For example, in myoglobin, dityrosine crosslinks formed by hydrogen peroxide were reversed by treatment with ascorbic acid, though it was suggested that other crosslinks were responsible for the reversible aggregation. nih.govresearchgate.net In Drosophila, downregulation of the tyrosine degradation pathway has been shown to extend lifespan, highlighting the importance of understanding the complete metabolic fate of tyrosine and its derivatives. elifesciences.org

Development of Novel Therapeutic Strategies Targeting Dityrosine (Hydrochloride) Formation in Disease Models (non-human, pre-clinical research)

Given the link between dityrosine and various diseases, preventing its formation is a promising therapeutic avenue. mdpi.com Research in this area is still in its early stages and is centered on non-human, pre-clinical models. A primary objective is the development of specific and effective inhibitors of dityrosine formation.

Future research efforts in this domain will likely include:

High-throughput screening of small molecule libraries to find inhibitors of the enzymes that catalyze dityrosine formation, such as peroxidases. researchgate.net

The design and synthesis of mechanism-based inhibitors that target the active sites of these enzymes.

The application of antioxidant compounds that can neutralize the reactive oxygen species necessary for tyrosine oxidation. taylorandfrancis.com

Evaluating the effectiveness of these potential inhibitors in cell culture and animal models of diseases associated with elevated dityrosine levels, such as neurodegenerative diseases. frontiersin.org

Strategies to prevent peptide aggregation and dimerization, which can involve dityrosine, include optimizing the pH and ionic strength of solutions and using specific buffer systems. mdpi.com

Integration of Dityrosine (Hydrochloride) Data with Multi-Omics Approaches in Academic Research

To achieve a comprehensive understanding of dityrosine's role in complex biological systems, it is crucial to integrate data from dityrosine analysis with other "omics" data, including genomics, transcriptomics, and metabolomics. This systems biology approach can uncover new connections and pathways affected by dityrosine formation.

Future academic research should aim to:

Correlate the dityrosinome with alterations in gene expression (transcriptomics) and metabolite levels (metabolomics) in response to different stimuli.

Employ network analysis to pinpoint key nodes and pathways that are disrupted by dityrosine-mediated protein modifications.

Create computational models that integrate multi-omics data to simulate the dynamic behavior of biological systems in the presence of dityrosine.

This integrated approach will be essential for moving from a descriptive to a more predictive and mechanistic understanding of dityrosine, ultimately providing a clearer picture of its diverse role in health and disease. nih.gov The evolution and distribution of the genes responsible for dityrosine synthesis, such as the dit1/2 gene cluster in fungi, also present an interesting area for future research. biorxiv.org

Q & A

Q. Q1. What are the recommended analytical methods for quantifying dityrosine (hydrochloride) in protein oxidation studies?

Category: Basic/Methodological Answer: Dityrosine can be quantified using fluorescence (FL) detection (excitation/emission at 280/410 nm) and mass spectrometry (MS) with selected reaction monitoring (SRM). For FL, reversed-phase chromatography (e.g., C18 column) is used with gradient elution (sodium perchlorate/methanol buffers), and quantification relies on calibration curves (1–100 μM) from commercial standards. MS analysis employs fragmentation of the base peak (m/z 361 → 315) with optimized collision energies (85 V) and declustering potentials (86 V) . These methods are critical for validating oxidative damage in proteins and ensuring reproducibility in studies of neurodegenerative or metabolic disorders.

Q. Q2. How should dityrosine (hydrochloride) be solubilized for in vitro experiments?

Category: Basic/Methodological Answer: Dityrosine (hydrochloride) is soluble in polar organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). For cell-based assays, prepare a stock solution in DMSO (e.g., 10 mM) and dilute in culture media to avoid solvent toxicity (final DMSO ≤0.1%). Vortexing and brief sonication (10–15 sec) enhance dissolution. Always confirm solubility via absorbance/fluorescence scans to detect aggregates, which may confound experimental results .

Q. Q3. What safety protocols are essential when handling dityrosine (hydrochloride) in laboratory settings?

Category: Basic/Safety Answer: Dityrosine requires handling in a fume hood with PPE (gloves, lab coat, goggles). Avoid inhalation/contact; if exposed, rinse skin/eyes with water for ≥15 minutes and seek medical attention. Store at -20°C in airtight containers. Decontaminate spills using absorbent materials (e.g., vermiculite) and dispose via approved hazardous waste channels. Note that structural analogs (e.g., pararosaniline hydrochloride) are carcinogenic, warranting strict adherence to OSHA hazard communication standards .

Advanced Research Questions

Q. Q4. How can researchers design experiments to investigate dityrosine’s antagonism of thyroid hormone T3 signaling?

Category: Advanced/Experimental Design Answer: A dual approach combining in vivo and in vitro models is recommended:

  • In vivo: Use C57BL/6 mice in a 10-week gavage study with dityrosine doses (e.g., 10–50 mg/kg/day) and co-administer T3. Assess hepatic TRα/β receptor binding via competitive radioligand assays and quantify NMDA receptor subunits (e.g., GluN2B) via qPCR/Western blot .
  • In vitro: Treat HepG2 cells with dityrosine (1–100 μM) and T3 (10 nM). Measure PI3K/Akt/MAPK pathway activity using phospho-specific antibodies and TR-mediated transcription via luciferase reporter assays. Validate specificity with TR knockout models .

Q. Q5. How should contradictory data on dityrosine’s role in oxidative stress be resolved?

Category: Advanced/Data Analysis Answer: Contradictions may arise from differences in model systems (e.g., cell vs. animal studies) or oxidation conditions. To reconcile discrepancies:

Standardize oxidation protocols: Control ROS sources (e.g., H2O2 concentration, metal ion chelation).

Cross-validate assays: Compare FL, MS, and immunohistochemical detection of dityrosine in the same sample .

Contextualize findings: Assess coexisting oxidative markers (e.g., carbonyls, nitrotyrosine) to distinguish dityrosine-specific effects from general oxidative damage .

Q. Q6. What methodologies are used to study dityrosine’s impact on neurodegenerative disease models?

Category: Advanced/Methodological Answer:

  • Transgenic models: Use APP/PS1 mice (Alzheimer’s) or α-synuclein mutants (Parkinson’s) treated with dityrosine. Monitor cognitive decline via Morris water maze and motor function via rotarod.
  • Biochemical assays: Quantify dityrosine in cerebrospinal fluid (CSF) using LC-MS/MS and correlate with Aβ/tau pathology via ELISA.
  • Mechanistic studies: Employ SH-SY5Y neurons to map dityrosine-induced mitochondrial dysfunction (Seahorse assay) and autophagic flux (LC3-II/GFP-RFP-LC3 reporters) .

Q. Q7. How can researchers optimize chromatographic separation of dityrosine isomers in complex biological matrices?

Category: Advanced/Methodological Answer:

  • Column selection: Use a phenyl-hexyl stationary phase (e.g., Phenomenex Luna® 3 μm) for superior isomer resolution.
  • Mobile phase: Adjust pH (2.5–3.0 with formic acid) and gradient (5–40% acetonitrile over 30 min) to minimize co-elution with tyrosine derivatives.
  • Detection: Couple HPLC with high-resolution MS (Q-TOF) for accurate mass identification (m/z 361.1392 for o,o′-dityrosine). Validate with isotopically labeled internal standards (e.g., [<sup>13</sup>C6]-dityrosine) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.